Product packaging for Doxylamine D5(Cat. No.:CAS No. 1173020-59-1)

Doxylamine D5

Cat. No.: B1502231
CAS No.: 1173020-59-1
M. Wt: 275.40 g/mol
InChI Key: HCFDWZZGGLSKEP-NPMXJOAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doxylamine D5 is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 275.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O B1502231 Doxylamine D5 CAS No. 1173020-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/i4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFDWZZGGLSKEP-NPMXJOAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675875
Record name N,N-Dimethyl-2-[1-(~2~H_5_)phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-59-1
Record name N,N-Dimethyl-2-[1-(~2~H_5_)phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-59-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Role of Doxylamine D5 in Analytical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Research Applications of Doxylamine D5

For Researchers, Scientists, and Drug Development Professionals

This compound is a stable isotope-labeled (deuterated) analog of Doxylamine, a first-generation antihistamine used to treat insomnia and morning sickness.[1] In the realm of scientific research, this compound's primary and most critical function is to serve as an internal standard (IS) for the highly accurate quantification of doxylamine in biological samples.[2][3][4] Its use is predominantly in analytical chemistry, specifically within chromatographic and mass spectrometric methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]

The structural similarity between this compound and the parent drug, Doxylamine, is key to its function. The five deuterium atoms replace five hydrogen atoms on the phenyl ring, increasing its mass without significantly altering its chemical properties. This allows it to mimic the behavior of doxylamine during sample extraction, chromatography, and ionization, thereby correcting for procedural variations and matrix effects. This ensures a level of precision and accuracy that is paramount in pharmacokinetic studies, clinical toxicology, and pharmaceutical bioequivalence trials.

Core Application: An Internal Standard for Quantitative Bioanalysis

This compound is the gold standard for the quantitative analysis of doxylamine for several reasons:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte in a mass spectrometer. Since this compound is chemically identical to doxylamine, it experiences the same matrix effects, allowing for an accurate ratio-based measurement.

  • Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte can be lost. This compound is added at a known concentration at the beginning of this process, and any loss it experiences is proportional to the loss of the native doxylamine, thus normalizing the final measurement.

  • Improved Precision and Accuracy: By accounting for variability in sample handling, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the reproducibility and reliability of the analytical method.

This application is crucial in several research and development areas:

  • Pharmacokinetic (PK) Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of doxylamine.

  • Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic version of a drug to the brand-name drug, a critical step for regulatory approval.

  • Clinical and Forensic Toxicology: Enables precise measurement of doxylamine levels in plasma or urine for overdose cases or other forensic investigations.

  • Therapeutic Drug Monitoring (TDM): Although less common for over-the-counter drugs, it can be used to ensure drug concentrations are within a therapeutic window.

Quantitative Data Summary for Bioanalytical Methods

The following table summarizes key quantitative parameters for a validated LC-MS/MS method developed for the determination of doxylamine in human plasma, utilizing this compound as the internal standard.

ParameterDescriptionValueCitations
Analyte The compound being measured.Doxylamine
Internal Standard (IS) The deuterated analog used for quantification.This compound
Instrumentation The analytical platform used for the assay.LC-MS/MS
Ionization Mode Method of ion generation in the mass spectrometer.Positive Electrospray Ionization (ESI+)
Mass Spectrometry Mode The technique used for selective detection.Multiple Reaction Monitoring (MRM)
MRM Transition (Doxylamine) Precursor ion to product ion mass-to-charge ratio.m/z 271.0 → 182.0
MRM Transition (this compound) Precursor ion to product ion mass-to-charge ratio.m/z 276.2 → 187.3
Linear Concentration Range The range over which the assay is accurate and precise.0.500 – 200 ng/mL
Lower Limit of Quantification (LLOQ) The lowest concentration that can be reliably quantified.0.500 ng/mL
Retention Time The time at which the compounds elute from the LC column.~1.4 minutes
Inter-Batch Precision (%CV) Variation across different analytical runs.< 6.6%
Inter-Batch Accuracy (%RE) Deviation from the nominal value across different runs.-2.7% to 0.1%
Intra-Batch Precision (%CV) Variation within a single analytical run.< 5.4%
Intra-Batch Accuracy (%RE) Deviation from the nominal value within a single run.-10.6% to 3.7%

Experimental Protocol: LC-MS/MS Quantification of Doxylamine in Human Plasma

This section details a representative methodology for the quantification of doxylamine in human plasma using this compound, synthesized from established research protocols.

Materials and Reagents
  • Doxylamine certified reference standard

  • This compound certified reference standard

  • Blank human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

Preparation of Solutions
  • Stock Solutions (1.00 mg/mL): Prepare primary stock solutions of Doxylamine and this compound by dissolving the accurately weighed standards in methanol.

  • Working Calibration Standards: Perform serial dilutions of the Doxylamine stock solution with 70% methanol to create working solutions for calibration standards (e.g., at concentrations of 10.0, 30.0, 90.0, 270, 810, 1620, 3240, and 4000 ng/mL).

  • Working Quality Control (QC) Samples: Prepare working solutions for QC samples from a separate stock weighing of Doxylamine.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown study samples.

  • Allow all plasma samples to thaw at room temperature and vortex to ensure homogeneity.

  • To 380 µL of blank plasma, add 20 µL of the appropriate Doxylamine working solution to prepare the final plasma calibration standards (final concentrations: 0.500, 1.50, 4.50, 13.5, 40.5, 81.0, 162, and 200 ng/mL). Prepare QC samples similarly.

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add an aliquot of the IS working solution (this compound) to all tubes except the blank matrix sample.

  • Add 300 µL of ice-cold acetonitrile to each tube to induce protein precipitation.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the samples at approximately 14,500 x g for 4 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.

LC-MS/MS Instrumental Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.6 mL/min using a gradient elution program.

  • Injection Volume: 2.0 µL.

  • Autosampler Temperature: 4 °C.

  • Mass Spectrometer Settings:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • IonSpray Voltage: 5500 V.

    • Temperature: 600 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Data Processing and Analysis
  • Integrate the chromatographic peaks for the MRM transitions of both Doxylamine and this compound.

  • Calculate the peak area ratio (Doxylamine peak area / this compound peak area) for all standards, QCs, and samples.

  • Generate a calibration curve by performing a weighted (1/x²) linear regression of the peak area ratios against the nominal concentrations of the calibration standards.

  • Quantify the concentration of Doxylamine in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Experimental and Logical Workflows

The following diagram illustrates the comprehensive workflow for the quantification of doxylamine in plasma using this compound as an internal standard.

G cluster_0 1. Preparation Phase cluster_1 2. Sample Extraction cluster_2 3. Instrumental Analysis cluster_3 4. Data Analysis p1 Prepare Stock Solutions (Doxylamine & Doxylamine-d5) p2 Prepare Working Solutions (Calibration Standards, QCs, IS) p1->p2 p3 Spike Plasma (Standards & QCs) p2->p3 s2 Add Internal Standard (Doxylamine-d5) p2->s2 s1 Aliquot Plasma Sample (100 µL) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Chromatographic Separation (Reversed-Phase) a1->a2 a3 Mass Spectrometric Detection (ESI+ MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Construct Calibration Curve d2->d3 d4 Determine Unknown Concentrations d3->d4

Caption: Bioanalytical workflow for Doxylamine using this compound IS.

References

Technical Guide: Doxylamine D5 in Research and Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Doxylamine D5, a deuterated analog of the first-generation antihistamine, Doxylamine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and a summary of its primary applications. This compound is principally utilized as an internal standard for the quantitative analysis of Doxylamine in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies.

Core Data Summary

Quantitative data for this compound and its commonly used salt form, this compound succinate, are summarized below. The distinction between the free base and the succinate salt is crucial for accurate experimental design and data interpretation.

ParameterThis compound (Free Base)This compound Succinate
CAS Number 1173020-59-1[1][2]1216840-94-6[3]
Molecular Formula C₁₇H₁₇D₅N₂O[4]C₁₇H₁₇D₅N₂O • C₄H₆O₄
Molecular Weight Approximately 275.40 g/mol Approximately 393.5 g/mol

Mechanism of Action: Histamine H1 Receptor Antagonism

Doxylamine functions primarily as a competitive antagonist of the histamine H1 receptor. In the central nervous system, histamine acts as a neurotransmitter promoting wakefulness. By blocking the H1 receptor, doxylamine prevents histamine from binding, thereby inhibiting its wakefulness-promoting effects and leading to sedation. This mechanism is the basis for its use as a sleep aid. Additionally, doxylamine exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors, which contributes to its sedative and other side effects. Its anti-nausea and antiemetic effects are attributed to the inhibition of histaminergic signaling to the vomiting center in the medulla.

Doxylamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Wakefulness Wakefulness/ Nausea Signaling H1_Receptor->Wakefulness Activates Doxylamine Doxylamine Doxylamine->H1_Receptor Blocks

Doxylamine's competitive antagonism of the H1 receptor.

Experimental Protocols: Bioanalytical Quantification

This compound is the preferred internal standard for the quantification of doxylamine in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental protocol for such an analysis.

Objective: To accurately quantify the concentration of doxylamine in human plasma samples.

Materials:

  • Doxylamine analytical standard

  • This compound (internal standard)

  • Human plasma (blank and study samples)

  • Acetonitrile (protein precipitation agent)

  • Methanol and ammonium acetate with formic acid (mobile phases)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Preparation of Standards and Quality Controls:

    • Stock solutions of doxylamine and this compound are prepared in a suitable solvent (e.g., 70% methanol).

    • Working solutions for calibration standards and quality controls (QCs) are prepared by serially diluting the stock solutions.

    • Calibration standards and QCs are then prepared by spiking known amounts of the working solutions into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma sample (e.g., 100 µL), a specific volume of the this compound internal standard solution is added.

    • Protein precipitation is induced by adding a solvent such as acetonitrile (typically in a 3:1 ratio to the plasma volume).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation is typically achieved on a C18 column using a gradient elution with mobile phases such as methanol and an aqueous solution of ammonium acetate with formic acid.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer with an ESI source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM).

      • MRM Transition for Doxylamine: m/z 271.0 → 182.0

      • MRM Transition for this compound: m/z 276.2 → 187.3

  • Data Analysis:

    • The peak area ratios of the analyte (doxylamine) to the internal standard (this compound) are calculated.

    • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

    • The concentrations of doxylamine in the unknown samples are determined by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Bioanalytical workflow for doxylamine quantification.

References

An In-Depth Technical Guide to the Synthesis and Purification of Doxylamine D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Doxylamine D5, an isotopically labeled version of the antihistamine Doxylamine. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in preparing this compound for use as an internal standard in pharmacokinetic and bioequivalence studies.

Introduction

Doxylamine is a first-generation antihistamine that exhibits anticholinergic and sedative properties. Its deuterated analog, this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is a crucial tool in analytical chemistry. It is widely used as an internal standard for the quantification of Doxylamine in biological matrices by mass spectrometry-based methods. The presence of the five deuterium atoms results in a distinct mass shift, allowing for accurate differentiation from the unlabeled drug without significantly altering its chemical properties.

This guide outlines a robust synthetic route to this compound, followed by a detailed purification protocol to achieve high purity suitable for analytical applications.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthesis of unlabeled Doxylamine, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms. The overall synthetic scheme can be divided into three main steps:

  • Grignard Reaction: Formation of a deuterated Grignard reagent from bromobenzene-d5 and its reaction with 2-acetylpyridine.

  • Williamson Ether Synthesis: Reaction of the resulting alcohol with 2-(dimethylamino)ethyl chloride.

  • Salt Formation: Conversion of the this compound free base to its succinate salt for improved stability and handling.

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Salt Formation Bromobenzene_d5 Bromobenzene-d5 Grignard_Reagent Phenyl-d5-magnesium bromide Bromobenzene_d5->Grignard_Reagent + Mg (THF/Toluene) Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate_Alcohol 1-(Phenyl-d5)-1-(pyridin-2-yl)ethan-1-ol Grignard_Reagent->Intermediate_Alcohol + 2-Acetylpyridine Two_Acetylpyridine 2-Acetylpyridine Two_Acetylpyridine->Intermediate_Alcohol Doxylamine_D5_Base This compound (Free Base) Intermediate_Alcohol->Doxylamine_D5_Base + NaNH2 + 2-(Dimethylamino)ethyl chloride Sodium_Amide Sodium Amide Sodium_Amide->Doxylamine_D5_Base Two_DMAEC 2-(Dimethylamino)ethyl chloride Two_DMAEC->Doxylamine_D5_Base Doxylamine_D5_Succinate This compound Succinate Doxylamine_D5_Base->Doxylamine_D5_Succinate + Succinic Acid (Acetone) Succinic_Acid Succinic Acid Succinic_Acid->Doxylamine_D5_Succinate Purification_Workflow Crude_Product Crude this compound Succinate Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Succinate Recrystallization->Pure_Product

A Technical Guide to Doxylamine D5 Certified Standard for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides an in-depth overview of Doxylamine D5, a certified stable isotope-labeled internal standard crucial for the accurate quantification of doxylamine in various biological matrices. Doxylamine is a first-generation antihistamine with sedative and anticholinergic properties, widely used for the short-term treatment of insomnia and in combination with pyridoxine for nausea and vomiting during pregnancy.[1][2][3] The use of a deuterated internal standard like this compound is essential for correcting matrix effects and variabilities in sample preparation and instrument response in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[4][5]

Commercial Suppliers and Quantitative Data

A variety of commercial suppliers offer this compound as a certified reference material (CRM) or certified solution standard. These standards are critical for ensuring the accuracy and traceability of analytical measurements in research, clinical, and forensic toxicology. The following table summarizes the quantitative data available from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurity/ConcentrationFormatStorage
Cerilliant (via MilliporeSigma/Fisher Scientific) Doxylamine-D5 Solution1173020-59-1 (base)C₁₇H₁₇D₅N₂O100 µg/mL in AcetonitrileAmpule-20°C
Cayman Chemical Doxylamine-d5 (succinate)1216840-94-6C₁₇H₁₇D₅N₂O • C₄H₆O₄≥95%Solid-20°C
MedchemExpress Doxylamine-d5 succinate1216840-94-6C₂₁H₂₃D₅N₂O₅≥98.0%Solid4°C (sealed)
Clearsynth Doxylamine-d51173020-59-1C₁₇H₁₇D₅N₂O95.13% (by HPLC)Solid2-8°C
Simson Pharma This compoundNAC₁₇H₁₇D₅N₂ONot SpecifiedCustom SynthesisNot Specified
Acanthus Research Doxylamine-D5562-10-7 (Parent Drug)C₁₇H₁₇D₅N₂ONot SpecifiedMade to OrderNot Specified

Experimental Protocols: Quantification of Doxylamine in Human Plasma using LC-MS/MS

The following is a detailed methodology for the quantification of doxylamine in human plasma using this compound as an internal standard, adapted from a validated bioanalytical method.

1. Materials and Reagents:

  • Doxylamine certified reference standard

  • This compound certified internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Deionized water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Doxylamine Stock Solution (1.00 mg/mL): Dissolve an appropriate amount of doxylamine standard in 70% methanol.

  • Doxylamine Working Solutions: Prepare a series of working solutions for calibration standards (e.g., 10.0 to 4000 ng/mL) and quality control (QC) samples by diluting the stock solution with 70% methanol.

  • This compound Internal Standard (IS) Stock Solution (e.g., 0.693 mg/mL): Dissolve an appropriate amount of this compound in 100% methanol.

  • This compound IS Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with an appropriate solvent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate doxylamine working solution (for calibration standards and QC samples) or blank solvent (for blank samples).

  • Add a specified volume of the this compound IS working solution.

  • Add 300 µL of methanol containing the internal standard to precipitate proteins.

  • Vortex the mixture for a specified time (e.g., 5 minutes).

  • Centrifuge the samples at a high speed (e.g., 14,500 x g) for a specified duration (e.g., 4 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC): A system capable of gradient elution (e.g., UPLC).

  • Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).

  • Mobile Phase A: 0.1% formic acid or 20 mM ammonium acetate with 0.2% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: e.g., 0.6 mL/min.

  • Injection Volume: e.g., 10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Doxylamine Transition: m/z 271.0 → 182.0 or 271.22 → 167.02.

    • This compound Transition: m/z 276.2 → 187.3 or 276.24 → 171.28.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte (doxylamine) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of doxylamine in the unknown samples is then determined from this curve.

Mandatory Visualizations

Doxylamine Signaling Pathway

Doxylamine functions as a competitive antagonist of the histamine H1 receptor. By blocking the binding of histamine to these receptors, particularly in the central nervous system, it produces a sedative effect.

Doxylamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (in vesicles) Histidine->Histamine_Vesicle Histidine decarboxylase Histamine Histamine Histamine_Vesicle->Histamine Exocytosis H1_Receptor Histamine H1 Receptor Gq_alpha Gqα H1_Receptor->Gq_alpha PLC Phospholipase C Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2_release Ca²⁺ Release (Wakefulness) IP3->Ca2_release Histamine->H1_Receptor Binds to Doxylamine Doxylamine Doxylamine->H1_Receptor Blocks

Caption: Doxylamine competitively inhibits the histamine H1 receptor, preventing histamine binding.

Experimental Workflow for Doxylamine Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying doxylamine in a biological matrix using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Start Start: Human Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS System Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration (Analyte and IS) Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification End End: Report Doxylamine Concentration Quantification->End

Caption: Workflow for Doxylamine quantification using this compound internal standard.

References

The Anatomy of a Doxylamine D5 Certificate of Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes and analytical methodologies detailed in a Certificate of Analysis (CoA) for Doxylamine D5. As a deuterated internal standard, the purity, identity, and concentration of this compound are paramount for its application in quantitative bioanalytical studies, such as pharmacokinetics, and for its use as a certified reference material. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary to ensure the reliability and accuracy of this essential research tool.

Quantitative Data Summary

A Certificate of Analysis for this compound presents a summary of the quantitative tests performed to ensure the material meets stringent quality standards. The following tables consolidate typical data found on a CoA for this compound, providing a clear and structured overview of its specifications.

Table 1: Identity and Physicochemical Properties

ParameterSpecificationTypical Result
Chemical Name N,N-Dimethyl-2-[1-(phenyl-d5)-1-(pyridin-2-yl)ethoxy]ethanamineConforms
Molecular Formula C₁₇H₁₇D₅N₂OConforms
Molecular Weight 275.40 g/mol Conforms
Appearance White to off-white solidConforms
Solubility Soluble in Methanol, AcetonitrileConforms
Isotopic Purity ≥ 98%Conforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationTypical Result
Purity (as this compound) HPLC≥ 98.0%99.5%
Purity (as this compound Succinate) Titration (USP)98.0% - 101.0%99.8%
Related Substances HPLCIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0%Conforms
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Loss on Drying Gravimetric (USP)≤ 0.5%0.2%

Table 3: Assay and Concentration (for solutions)

ParameterMethodSpecificationTypical Result
Concentration LC-MS/MS95.0 - 105.0 µg/mL100.2 µg/mL

Experimental Protocols

The reliability of the data presented in a Certificate of Analysis is directly dependent on the rigor of the analytical methods employed. Below are detailed experimental protocols for the key tests performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurities

This method is used to determine the purity of this compound and to quantify any related substances.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 262 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is used for identification, and the peak area is used to calculate the purity and the percentage of any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Residual Solvents

GC-MS is a powerful technique for confirming the identity of this compound and for detecting and quantifying residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler for residual solvent analysis.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 320°C at 6°C/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Procedure for Identity: A dilute solution of this compound is injected into the GC. The resulting mass spectrum is compared to a reference spectrum for confirmation of the molecular structure.

  • Procedure for Residual Solvents: The sample is heated in a sealed vial to allow any volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS for analysis according to USP <467>.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to assess its isotopic purity.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants are compared to the expected values for the this compound structure. The absence of signals corresponding to the protons on the deuterated phenyl ring confirms high isotopic purity.

Titration for Assay of this compound Succinate

For this compound supplied as a succinate salt, a titration method as per the USP monograph for Doxylamine Succinate can be employed for an accurate assay.

  • Apparatus: A burette and a suitable titration vessel.

  • Reagents: 0.1 N Perchloric acid, Glacial Acetic Acid, Crystal Violet TS.

  • Procedure: An accurately weighed amount of this compound Succinate is dissolved in glacial acetic acid. A few drops of crystal violet indicator are added, and the solution is titrated with 0.1 N perchloric acid to an emerald-green endpoint. A blank determination is performed, and any necessary corrections are made. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound Succinate, allowing for the calculation of the assay value.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis and certification of this compound.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_cert Certification & Release Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity & Impurity Profiling (HPLC) Purification->Purity Assay Assay (Titration/LC-MS) Purification->Assay Residual Residual Solvents (GC-HS) Purification->Residual DataReview Data Review & Specification Check Identity->DataReview Purity->DataReview Assay->DataReview Residual->DataReview CoA_Gen Certificate of Analysis Generation DataReview->CoA_Gen LotRelease Lot Release CoA_Gen->LotRelease

CoA Generation Workflow for this compound.

Purity_Determination cluster_inputs Analytical Inputs cluster_calculation Calculation cluster_output Final Reported Value HPLC_Purity HPLC Peak Area (%) Calc Purity = 100% - Total Impurities - Residual Solvents - Water Content HPLC_Purity->Calc Impurity_Profile HPLC Impurity Areas (%) Impurity_Profile->Calc Residual_Solvents GC-HS Results (ppm) Residual_Solvents->Calc Water_Content Loss on Drying (%) Water_Content->Calc FinalPurity Reported Purity on CoA Calc->FinalPurity

Logical Flow for Final Purity Calculation.

Physicochemical Characteristics of Deuterated Doxylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of deuterated doxylamine. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to modify the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients. Understanding the impact of deuteration on the fundamental physicochemical properties of a molecule like doxylamine is critical for formulation development, analytical method validation, and predicting its in vivo behavior.

Quantitative Physicochemical Data

Table 1: General Physicochemical Properties

PropertyDoxylamineDeuterated Doxylamine (Doxylamine-d5)Reference
Molecular Formula C₁₇H₂₂N₂OC₁₇H₁₇D₅N₂O
Molecular Weight 270.37 g/mol 275.40 g/mol
Physical Form Clear, colorless liquidOff-White Solid (as succinate salt)
Boiling Point 137-141 °C at 0.5 mmHgNot available
Melting Point < 25 °CNot available for free base; Succinate salt form may differ.
Flash Point Not available2 °C

Table 2: Acid-Base and Lipophilicity Properties

PropertyDoxylamineDeuterated Doxylamine (Doxylamine-d5)Expected Impact of Deuteration & Reference
pKa (Strongest Basic) 8.87Not experimentally determinedDeuteration adjacent to an amine nitrogen has been shown to slightly increase basicity (increase pKa) due to the electron-donating inductive effect of deuterium being slightly greater than that of protium. The change is generally small, in the range of 0.02 pKa units per deuterium atom.
logP 2.96Not experimentally determinedDeuteration can slightly decrease lipophilicity (lower logP) due to alterations in molecular vibrations and intermolecular interactions. However, this effect is often minor.
Aqueous Solubility Succinate salt: Very soluble in waterNot experimentally determinedThe effect of deuteration on solubility is not readily predictable and can be influenced by changes in crystal lattice energy and interactions with the solvent. Some studies on other deuterated compounds have shown a slight increase in solubility.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical parameters are provided below. These are generalized methods that can be adapted for the specific analysis of deuterated doxylamine.

Determination of pKa (Potentiometric Titration)

Principle: The pKa of the basic nitrogen atom in doxylamine can be determined by monitoring the pH of a solution of the compound as a strong acid is added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of deuterated doxylamine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a thermostatted vessel and stir continuously.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, derivative plots (dpH/dV) can be used to accurately determine the equivalence point.

Determination of logP (Shake-Flask Method)

Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer.

  • Sample Preparation: Prepare a stock solution of deuterated doxylamine in the presaturated aqueous buffer at a known concentration.

  • Partitioning: Mix a known volume of the deuterated doxylamine solution with an equal volume of the presaturated n-octanol in a sealed container.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Concentration Analysis: Determine the concentration of deuterated doxylamine in both the aqueous and organic phases using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: logP = log([Doxylamine]octanol / [Doxylamine]aqueous).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and isotopic labeling of a molecule. For deuterated doxylamine, both ¹H NMR and ²H (Deuterium) NMR are valuable.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of deuterated doxylamine in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄). For ²H NMR, a non-deuterated solvent can be used.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration confirms the isotopic labeling.

    • Integration of the remaining proton signals can be used to estimate the degree of deuteration at specific sites.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. The presence of signals at chemical shifts corresponding to the deuterated positions provides direct evidence of labeling.

    • The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and assess the isotopic purity of the deuterated doxylamine.

Characterization by Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of deuterated doxylamine.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the deuterated doxylamine into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in full scan mode.

  • Data Analysis:

    • The mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the molecular weight of doxylamine-d5 (275.40 g/mol ).

    • The isotopic distribution of the molecular ion peak can be analyzed to determine the level of deuterium incorporation and the presence of any partially deuterated species.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and confirm the location of the deuterium labels by analyzing the masses of the fragment ions.

Signaling Pathway and Experimental Workflow Diagrams

Doxylamine functions as a first-generation antihistamine by acting as an inverse agonist at the histamine H1 receptor. The following diagrams illustrate the signaling pathway of the H1 receptor and a general workflow for the synthesis and characterization of deuterated doxylamine.

Histamine_H1_Receptor_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Binds and Activates Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response Phosphorylates Target Proteins Doxylamine Doxylamine (Inverse Agonist) Doxylamine->H1R Binds and Stabilizes Inactive State

Caption: Histamine H1 Receptor Signaling Pathway.

Deuterated_Doxylamine_Workflow Synthesis and Characterization Workflow for Deuterated Doxylamine cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials Starting Materials (e.g., deuterated precursors) Chemical_Reaction Chemical Reaction (e.g., Grignard reaction, etherification) Starting_Materials->Chemical_Reaction Crude_Product Crude Deuterated Doxylamine Chemical_Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Deuterated Doxylamine Purification->Pure_Product NMR NMR Spectroscopy (¹H and ²H) Pure_Product->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Pure_Product->MS Physicochemical_Tests Physicochemical Tests (pKa, logP, Solubility, MP) Pure_Product->Physicochemical_Tests Final_Product Characterized Deuterated Doxylamine NMR->Final_Product MS->Final_Product Physicochemical_Tests->Final_Product

A Technical Guide to Doxylamine D5: A Comparative Analysis of the Succinate Salt and Free Base Forms for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of Doxylamine D5, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of doxylamine in biological matrices. The document elucidates the fundamental differences between the commonly used succinate salt form and the foundational free base. Key physicochemical properties are compared, detailed experimental protocols for bioanalytical quantification and salt formation are provided, and relevant biochemical pathways are illustrated. This guide serves as a critical resource for scientists engaged in pharmacokinetic studies, bioequivalence assessments, and other research applications requiring robust and precise bioanalytical methods.

Introduction: The Role of this compound in Modern Bioanalysis

Doxylamine is a first-generation antihistamine of the ethanolamine class, widely recognized for its sedative and anticholinergic properties.[1][2][3] It functions primarily as a competitive antagonist of the histamine H1 receptor.[2][3] In clinical and research settings, the accurate measurement of doxylamine concentrations in biological fluids is paramount for pharmacokinetic and bioequivalence studies.

To achieve the highest degree of accuracy and precision in such studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard. This compound, a deuterated analog of doxylamine, serves this purpose. By incorporating five deuterium atoms, its mass is shifted sufficiently to be distinguished from the parent analyte by a mass spectrometer, while its chemical and chromatographic behavior remains nearly identical. This co-elution allows the SIL-IS to effectively normalize for variations during sample extraction, handling, and instrument analysis, thereby minimizing matrix effects and improving data reliability.

Like its non-deuterated counterpart, this compound can exist as a free base or, more commonly for supply and formulation, as a succinate salt. Understanding the distinct properties of these two forms is crucial for its proper handling, storage, and application in the laboratory.

Physicochemical Properties: Succinate Salt vs. Free Base

The primary distinction between the two forms lies in their physicochemical characteristics, which are largely dictated by the presence or absence of the succinic acid moiety. The succinate salt is formed by reacting the basic doxylamine free base with succinic acid. This conversion is standard practice in pharmaceuticals to enhance properties like solubility and stability. While the following data is primarily for the non-deuterated forms, the five-Dalton mass increase from deuterium substitution does not significantly alter these bulk physicochemical properties.

PropertyDoxylamine Free BaseDoxylamine SuccinateData Source(s)
Molecular Formula C₁₇H₂₂N₂OC₁₇H₂₂N₂O • C₄H₆O₄
Molecular Weight ( g/mol ) 270.37388.46
Physical Form Oily, Colourless LiquidWhite or Creamy-White Crystalline Powder
Melting Point (°C) Not Applicable (Liquid)103 - 109
Water Solubility Sparingly SolubleVery Soluble (~1 g/mL)
Alcohol Solubility SolubleVery Soluble
pKa ~9.2Not Directly Applicable (Salt Form)

Experimental Protocols

Protocol: Quantification of Doxylamine in Human Plasma via LC-MS/MS

This protocol outlines a standard method for the determination of doxylamine in human plasma using this compound succinate as an internal standard. The succinate salt is typically used to prepare the stock solution due to its superior solubility and handling characteristics.

Objective: To accurately quantify doxylamine in human plasma samples.

Materials:

  • Human plasma (K₂EDTA)

  • Doxylamine analytical standard

  • This compound succinate (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., QTRAP 5500 or equivalent)

Methodology:

  • Preparation of Stock Solutions:

    • Doxylamine Stock (1 mg/mL): Accurately weigh and dissolve doxylamine standard in methanol.

    • IS Stock (1 mg/mL): Accurately weigh and dissolve this compound succinate in methanol.

    • Store stock solutions at -20°C.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the Doxylamine stock solution with 50:50 ACN:Water to create calibration standards (e.g., ranging from 0.5 to 200 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare an IS working solution (e.g., 50 ng/mL) by diluting the IS stock solution in ACN.

  • Sample Preparation (Protein Precipitation):

    • Allow frozen plasma samples, calibration standards, and QCs to thaw at room temperature.

    • Vortex all samples to ensure homogeneity.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of the IS working solution in acetonitrile.

    • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at ≥14,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a new tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.

      • Mobile Phase B: Methanol.

      • Flow Rate: 0.6 mL/min.

      • Column: A suitable C18 column.

      • Gradient: Employ a gradient elution to separate the analyte from matrix components.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Doxylamine: Q1: 271.0 m/z → Q3: 182.0 m/z.

        • This compound (IS): Q1: 276.2 m/z → Q3: 187.3 m/z.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of doxylamine in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol: Laboratory-Scale Salt Formation

This protocol describes the conversion of doxylamine free base to doxylamine succinate.

Objective: To synthesize doxylamine succinate from its free base form.

Materials:

  • Doxylamine free base

  • Succinic acid (equimolar amount)

  • Acetone

  • Stir plate and stir bar

  • Round-bottom flask

  • Vacuum filtration apparatus

Methodology:

  • Dissolve 1.0 g of Doxylamine free base (approx. 3.7 mmol) in a minimal amount of acetone (e.g., 5-7 mL) in a round-bottom flask.

  • In a separate container, dissolve an equimolar amount of succinic acid (approx. 0.44 g, 3.7 mmol) in acetone. Heating gently may be required.

  • Add the succinic acid solution to the stirring doxylamine solution.

  • Continue stirring at room temperature. A white precipitate of doxylamine succinate should begin to form.

  • After stirring for 30-60 minutes, cool the flask in an ice bath or refrigerator (-20°C) to maximize crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold acetone to remove any unreacted starting material.

  • Dry the resulting white powder under a vacuum to yield doxylamine succinate.

Visualizations: Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS in ACN (300 µL) plasma->add_is vortex1 3. Vortex (1 min) add_is->vortex1 centrifuge 4. Centrifuge (≥14,000g, 5 min) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into LC System supernatant->inject separation 7. Chromatographic Separation inject->separation ms 8. MS Detection (ESI+) separation->ms mrm 9. MRM Quantification ms->mrm integrate 10. Integrate Peak Areas mrm->integrate ratio 11. Calculate Area Ratio (Analyte/IS) integrate->ratio curve 12. Plot Calibration Curve ratio->curve quantify 13. Quantify Unknowns curve->quantify

G Doxylamine Doxylamine (Free Base) C₁₇H₂₂N₂O Reaction Salt Formation Reaction (in Acetone) Doxylamine->Reaction SuccinicAcid Succinic Acid C₄H₆O₄ SuccinicAcid->Reaction DoxylamineSuccinate Doxylamine Succinate C₁₇H₂₂N₂O • C₄H₆O₄ (Crystalline Solid) Reaction->DoxylamineSuccinate Ionic Bond Formation

G Doxylamine Doxylamine H1R Histamine H1 Receptor Doxylamine->H1R Antagonizes Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates CellularResponse Cellular Response (e.g., Sedation, Anticholinergic Effects) PKC->CellularResponse Phosphorylates Targets

References

An In-depth Technical Guide to the Isotopic Labeling of Doxylamine D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Doxylamine-D5, a deuterated internal standard for the sensitive and accurate quantification of the first-generation antihistamine, doxylamine. This document details the synthesis, analytical applications, and metabolic pathways relevant to doxylamine and its isotopologue. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate key pathways and workflows.

Introduction to Doxylamine and Isotopic Labeling

Doxylamine is an ethanolamine-class antihistamine with sedative and anticholinergic properties, widely used for the short-term management of insomnia and in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy.[1][2] Accurate quantification of doxylamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies.

Isotopic labeling, the replacement of one or more atoms in a molecule with their corresponding isotopes, is a powerful technique in analytical and metabolic research.[3] Doxylamine-D5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal internal standard for mass spectrometry-based bioanalysis.[4] Its chemical behavior is nearly identical to that of unlabeled doxylamine, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring high precision and accuracy in quantification.[5]

Synthesis of Doxylamine-D5

Proposed Synthesis Pathway:

The synthesis of Doxylamine-D5 can be conceptualized as a two-step process:

  • Formation of 2-(1-(phenyl-d5)-1-(pyridin-2-yl)ethoxy)-N,N-dimethylethanamine: This involves a Grignard reaction between 2-acetylpyridine and the Grignard reagent formed from bromobenzene-d5, followed by an etherification reaction with 2-(dimethylamino)ethyl chloride.

  • Formation of the Succinate Salt: The free base of Doxylamine-D5 is then reacted with succinic acid to yield the more stable succinate salt.

Experimental Protocol: Proposed Synthesis of Doxylamine-D5 Succinate

Materials:

  • Bromobenzene-d5

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Acetylpyridine

  • Sodium amide

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Toluene

  • Succinic acid

  • Acetone

  • Standard laboratory glassware and equipment for organic synthesis under anhydrous conditions

Procedure:

  • Preparation of Phenyl-d5-magnesium bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene-d5 in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere.

    • The reaction mixture is typically stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with 2-Acetylpyridine:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 2-acetylpyridine in anhydrous diethyl ether or THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-(phenyl-d5)(pyridin-2-yl)propan-2-ol.

  • Etherification with 2-(Dimethylamino)ethyl chloride:

    • To a solution of the alcohol from the previous step in toluene, add sodium amide.

    • Heat the mixture to reflux to form the alkoxide.

    • Slowly add a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt) in toluene.

    • Continue to reflux the mixture for several hours.

    • After cooling, the reaction is quenched with water. The organic layer is separated, washed with brine, dried, and concentrated to give the crude Doxylamine-D5 free base.

  • Formation of Doxylamine-D5 Succinate:

    • Dissolve the crude Doxylamine-D5 free base in acetone.

    • Add a solution of succinic acid in acetone.

    • The Doxylamine-D5 succinate salt will precipitate out of the solution.

    • The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum.

Purification and Characterization:

The final product should be purified by recrystallization. The structure and isotopic purity should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and mass spectrometry.

Analytical Applications of Doxylamine-D5

Doxylamine-D5 is primarily used as an internal standard for the quantification of doxylamine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis of Doxylamine in Human Plasma

This protocol is a composite of methodologies described in the scientific literature.

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Doxylamine-D5 internal standard working solution (concentration will depend on the expected range of doxylamine concentrations).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Doxylamine Transition m/z 271.2 → 182.2
Doxylamine-D5 Transition m/z 276.2 → 187.2
Collision Energy Optimized for the specific instrument
Ion Source Temperature 500°C

Quantitative Data

Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Doxylamine271.2182.2
Doxylamine-D5 276.2 187.2
Pharmacokinetic Parameters of Doxylamine

The following table summarizes the key pharmacokinetic parameters of doxylamine after a single oral dose of 25 mg in healthy volunteers, as reported in various studies.

ParameterValueReference(s)
Cmax (ng/mL) 99 - 124.91
Tmax (hours) 1.5 - 2.5
Elimination Half-life (hours) 10 - 12
AUCt (ng·h/mL) 1630.85 - 1746.97
Oral Bioavailability (%) 24.7

Doxylamine Metabolism

Doxylamine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP1A2, and CYP2C9 being the main contributors. The major metabolic pathways are N-demethylation and N-oxidation.

Metabolic Pathway of Doxylamine

Doxylamine_Metabolism Doxylamine Doxylamine Desmethyl N-Desmethyldoxylamine Doxylamine->Desmethyl CYP2D6, CYP1A2, CYP2C9 (N-Demethylation) Noxide Doxylamine N-Oxide Doxylamine->Noxide CYP-mediated (N-Oxidation) Didesmethyl N,N-Didesmethyldoxylamine Desmethyl->Didesmethyl CYP-mediated (N-Demethylation)

Caption: Metabolic pathway of Doxylamine.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study using Doxylamine-D5.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Doxylamine-D5 (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation (Ratio to IS) Integrate->Calculate Report Reporting of Results Calculate->Report

Caption: Bioanalytical workflow for Doxylamine quantification.

Conclusion

Doxylamine-D5 serves as an indispensable tool for the accurate and precise quantification of doxylamine in biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and crucial for reliable pharmacokinetic and bioequivalence studies. This guide provides a comprehensive resource for researchers and drug development professionals, encompassing a proposed synthesis, detailed analytical protocols, and a summary of relevant quantitative data and metabolic pathways. The provided visualizations offer a clear understanding of the metabolic fate of doxylamine and the experimental workflow for its analysis.

References

Potential Degradation Products of Doxylamine D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation products of Doxylamine D5. The information presented herein is based on forced degradation studies conducted on Doxylamine, as the degradation pathways for this compound are expected to be analogous due to the chemical inertness of the deuterium isotopes under these conditions. This document details the identified impurities and outlines the experimental protocols for stress testing and analysis.

Overview of Doxylamine Degradation

Doxylamine, an antihistamine of the ethanolamine class, is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[1][2][3] Forced degradation studies are crucial for identifying potential degradation products that may arise during the manufacturing, storage, and administration of the drug product, thereby ensuring its safety and efficacy.[1][4] Stability-indicating analytical methods, typically high-performance liquid chromatography (HPLC), are developed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradants.

Potential Degradation Products of this compound

Based on forced degradation studies of Doxylamine, several potential degradation products have been identified. These impurities can form under various stress conditions. The primary degradation pathways appear to involve oxidation of the nitrogen atoms and cleavage of the ether linkage.

Table 1: Summary of Potential Doxylamine Degradation Products

Degradation Product NameCommon Impurity NamePotential Formation Condition(s)Reference
Doxylamine Pyridinyl N-oxide-Oxidative
Doxylamine DioxideDoxylamine Di-N-OxideOxidative
2-[1-(2-pyridinyl)-1-phenylethoxy]ethanolDoxylamine Alcohol / Impurity-BAlkaline Hydrolysis
Doxylamine Ethylamine N-oxide-Oxidative
Unspecified Oxidative DegradantDOX DEGOxidative

Quantitative Analysis of Doxylamine Degradation

The extent of degradation is highly dependent on the specific stress conditions applied (e.g., concentration of the stressing agent, temperature, duration of exposure). The following table summarizes the observed degradation of Doxylamine under various forced degradation scenarios.

Table 2: Summary of Doxylamine Forced Degradation Studies

Stress ConditionReagent and ConditionsObserved DegradationIdentified Major DegradantsReference(s)
Acidic Hydrolysis1N HCl, 24 hoursSignificant degradationNot specified
Alkaline Hydrolysis1N NaOH, 24 hoursDoxylamine is highly susceptibleDoxylamine Alcohol
Oxidative Degradation33% H₂O₂, 24 hours, Room TempSignificant degradationDoxylamine Pyridinyl N-oxide, Doxylamine Dioxide, Doxylamine Ethylamine N-oxide
Photolytic Degradation700 W/m², 10 hoursMost stable under photolytic conditionsMinimal degradation observed
Thermal Degradation50°C, 7 days (solid state)Not specifiedNot specified

Experimental Protocols

The following are generalized methodologies for conducting forced degradation studies on Doxylamine, based on protocols described in the literature.

Preparation of Stock Solutions

A stock solution of Doxylamine succinate is prepared by dissolving the compound in a suitable diluent (e.g., a mixture of buffer and methanol) to a known concentration, typically around 1 mg/mL.

Forced Degradation Procedures
  • Acid Degradation: The stock solution is treated with 1N hydrochloric acid and kept for a specified duration (e.g., 24 hours) at room temperature or elevated temperature. The solution is then neutralized with an equivalent amount of 1N sodium hydroxide.

  • Base Degradation: The stock solution is treated with 1N sodium hydroxide and kept for a specified duration (e.g., 24 hours) at room temperature. The solution is then neutralized with an equivalent amount of 1N hydrochloric acid.

  • Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 33%) and kept at room temperature for a specified duration (e.g., 24 hours).

  • Photolytic Degradation: The drug substance (solid or in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: The solid drug substance is exposed to dry heat in a conventional oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 7 days).

Analytical Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the analysis of stressed samples.

  • Column: Octyl (C8) or Octadecyl (C18) silane bonded to porous silica particles (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Doxylamine and its degradation products have significant absorbance (e.g., 262 nm).

  • Column Temperature: Controlled room or elevated temperature.

Visualizations

Potential Degradation Pathways of Doxylamine

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Alkaline Hydrolysis Doxylamine Doxylamine N_Oxide Doxylamine Pyridinyl N-oxide Doxylamine->N_Oxide Di_N_Oxide Doxylamine Dioxide (Di-N-Oxide) Doxylamine->Di_N_Oxide Ethylamine_N_Oxide Doxylamine Ethylamine N-oxide Doxylamine->Ethylamine_N_Oxide Alcohol Doxylamine Alcohol Doxylamine->Alcohol

Caption: Potential degradation pathways of Doxylamine under oxidative and alkaline stress conditions.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound API StockSol Prepare Stock Solution API->StockSol Acid Acidic (e.g., 1N HCl) StockSol->Acid Base Alkaline (e.g., 1N NaOH) StockSol->Base Oxidative Oxidative (e.g., 33% H2O2) StockSol->Oxidative Photo Photolytic (Light Exposure) StockSol->Photo Thermal Thermal (Dry Heat) StockSol->Thermal Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC RP-HPLC Analysis Oxidative->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC Characterize Identify & Characterize Degradation Products HPLC->Characterize

Caption: A typical experimental workflow for conducting forced degradation studies of this compound.

Logical Framework for Degradation Product Identification

G Start Forced Degradation of this compound HPLC Develop Stability-Indicating RP-HPLC Method Start->HPLC PeakPurity Assess Peak Purity of Doxylamine HPLC->PeakPurity DetectDeg Detect Degradation Peaks HPLC->DetectDeg Isolate Isolate Degradation Products (e.g., Prep-HPLC) DetectDeg->Isolate if significant Structure Structural Elucidation (e.g., LC-MS/MS, NMR) Isolate->Structure Pathway Propose Degradation Pathways Structure->Pathway End Characterized Degradation Profile Pathway->End

Caption: Logical relationship diagram for the identification and characterization of degradation products.

References

A Technical Guide to the Safety and Handling of Doxylamine D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of Doxylamine D5 (phenyl-d5), an isotopically labeled form of Doxylamine. This compound is primarily utilized as an internal standard for the quantification of Doxylamine in various analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The information herein is compiled from Safety Data Sheets (SDS) and technical information documents to ensure safe laboratory practices.

Chemical and Physical Properties

This compound Succinate is a white to off-white solid material.[2][3] It is soluble in water.[2] Key physical and chemical data are summarized below.

PropertyValueReference
Chemical Formula C₁₇H₁₇D₅N₂O • C₄H₆O₄[2]
Molecular Weight 393.49 g/mol
CAS Number 1216840-94-6
Appearance White to off-white solid
Melting Point 103 - 108 °C (succinate salt)
Purity ≥95% - ≥98%
Solubility Soluble in water

Toxicological Information and Hazard Classification

The toxicological data for this compound is often extrapolated from its non-labeled counterpart, Doxylamine Succinate. The primary hazard is acute oral toxicity.

Acute Toxicity
RouteSpeciesValueReference
Oral LD50 Mouse470 mg/kg (for Doxylamine Succinate)
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.

ClassificationCodeStatementReference
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Health Effects
  • Ingestion: Harmful if swallowed. Overdose can lead to symptoms like impaired consciousness, seizures, tachycardia, mydriasis, and in severe cases, rhabdomyolysis with potential acute renal failure.

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Chronic Effects: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by ACGIH, and data on mutagenic or teratogenic effects are not available.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to minimize exposure risk.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation and inhalation of dust and aerosols.

  • Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.

  • Wash hands thoroughly after handling.

Storage
  • Storage conditions can vary by supplier. Common recommendations include room temperature, 2-8°C, or -20°C for long-term stability. Always refer to the supplier's specific instructions.

  • Keep the container tightly closed in a dry, well-ventilated place.

  • The compound is stable for at least 4 years when stored at -20°C.

  • It is incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE)
AreaProtectionSpecificationReference
Eyes/Face Safety glasses with side-shieldsConforming to NIOSH (US) or EN 166 (EU) standards.
Skin Chemical-resistant gloves and impervious clothingThe type of equipment must be selected based on the concentration and amount of the substance at the specific workplace.
Respiratory Air-purifying respirator (full-face)Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or EN 14387. Recommended as a backup to engineering controls.

Emergency and First Aid Procedures

Immediate action is required in case of accidental exposure.

ExposureFirst Aid MeasureReference
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Consult a physician.

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.

Experimental Protocols

Representative Protocol: Acute Oral Toxicity Study (OECD 423 Method)

While the specific protocol for the cited LD50 value of Doxylamine Succinate is not detailed in the provided results, a standard methodology like the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method) would typically be followed.

  • Animal Selection: Healthy, young adult mice (e.g., Swiss albino) of a single sex are chosen.

  • Housing & Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted (food, but not water) overnight prior to dosing.

  • Dose Administration: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage. The substance is typically dissolved in a suitable vehicle like water.

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Step-wise Dosing: If no mortality is observed, the dose is increased (e.g., to 2000 mg/kg) and administered to another group of three animals. If mortality occurs, the dose is decreased for the next group.

  • Endpoint: The study is complete when the dose causing mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated from the results, placing the substance into a GHS toxicity category.

Experimental Protocol: Drug-Excipient Compatibility via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to assess the physicochemical compatibility of a drug with various excipients. An interaction is indicated by a shift in melting endotherms, a change in peak shape, or the appearance of new thermal events.

  • Sample Preparation: Prepare physical mixtures of Doxylamine Succinate and the selected excipient (e.g., mannitol, lactose, magnesium stearate) in a fixed ratio (e.g., 1:1 w/w).

  • Encapsulation: Accurately weigh 2-5 mg of the individual components and the physical mixture into standard aluminum DSC pans. Seal the pans hermetically. An empty sealed pan is used as a reference.

  • Thermal Analysis: Place the sample and reference pans in the DSC cell. Heat the samples at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under a nitrogen purge.

  • Data Acquisition: Record the heat flow as a function of temperature to generate a thermogram for each sample.

  • Analysis: Compare the thermogram of the physical mixture with those of the individual components. Doxylamine succinate has been found to be compatible with mannitol, starches, and Avicel®, but incompatible with lactose, magnesium stearate, and pseudoephedrine hydrochloride.

Visualized Workflows and Pathways

G cluster_prep Preparation & Risk Assessment cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Assess Risks for Specific Procedure A->B C Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D E Weigh Solid Material Carefully (Avoid Dust Generation) D->E F Dissolve or Use as Required E->F G Decontaminate Work Surfaces F->G H Dispose of Waste (per Institutional Guidelines) G->H I Remove PPE & Wash Hands H->I

G A 1. Sample Preparation B Prepare 1:1 (w/w) Physical Mixture of this compound & Excipient A->B D Weigh & Seal Samples in Pans (Drug, Excipient, Mixture) C 2. DSC Analysis C->D E Heat at Constant Rate (e.g., 10°C/min) under Nitrogen Purge D->E G Compare Thermograms of Mixture vs. Individual Components F 3. Data Interpretation F->G H Identify Shifts in Melting Peaks or New Thermal Events G->H I Interaction Detected H->I Yes J Compatible H->J No

G cluster_receptor Cell Membrane H1 Histamine H1 Receptor Response Allergic Response (e.g., Contraction) H1->Response No Signal Histamine Histamine Histamine->H1 Cannot Bind Doxylamine This compound (Antagonist) Doxylamine->H1 Binds & Blocks

References

Methodological & Application

Application Note: Quantification of Doxylamine in Human Plasma using Doxylamine-D5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doxylamine is a first-generation antihistamine with sedative and hypnotic effects, commonly used for the short-term treatment of insomnia and as a component in combination cold and allergy medications.[1] Accurate and reliable quantification of doxylamine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.[1][2] This application note describes a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxylamine in human plasma. The method utilizes a stable isotope-labeled internal standard, Doxylamine-D5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2] The sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis.

Experimental

Materials and Reagents
  • Doxylamine succinate reference standard

  • Doxylamine-D5 succinate internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (blank)

Sample Preparation

A protein precipitation method was employed for the extraction of doxylamine and the internal standard from human plasma.

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate amount of Doxylamine-D5 internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at approximately 14,500 x g for 4 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with gradient elution.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Column
Mobile Phase A 20 mM Ammonium Acetate with 0.2% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Gradient See Table 2
Injection Volume 2.0 µL
Column Temperature 40 °C
Autosampler Temp 4 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0033
1.2095
2.0095
2.1033
2.7033

Note: The gradient program was adapted from a similar method described in the literature.

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. Quantification was performed using Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ionspray Voltage 5500 V
Ion Source Temp. 600 °C
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxylamine271.0182.0
Doxylamine-D5 (IS)276.2187.3

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of doxylamine in human plasma.

Linearity

The method was linear over the concentration range of 0.500 to 200 ng/mL.

Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) concentration levels.

Table 5: Precision and Accuracy Data

QC LevelIntra-batch Precision (%CV)Intra-batch Accuracy (%RE)Inter-batch Precision (%CV)Inter-batch Accuracy (%RE)
LLOQ < 6.6%-2.7% to 0.1%< 5.4%-10.6% to 3.7%
Low < 6.6%-2.7% to 0.1%< 5.4%-10.6% to 3.7%
Medium < 6.6%-2.7% to 0.1%< 5.4%-10.6% to 3.7%
High < 6.6%-2.7% to 0.1%< 5.4%-10.6% to 3.7%

Data adapted from a published study.

Recovery

The extraction recovery of doxylamine and the internal standard was consistent and high.

Table 6: Extraction Recovery

AnalyteConcentration LevelMean Extraction Recovery (%)
DoxylamineLow QC96.7
DoxylamineMedium QC99.6
DoxylamineHigh QC94.6
Doxylamine-D5 (IS)-97.7

Conclusion

This application note details a simple, rapid, and sensitive LC-MS/MS method for the quantification of doxylamine in human plasma using Doxylamine-D5 as an internal standard. The method is well-suited for high-throughput bioanalytical applications, including pharmacokinetic and bioequivalence studies.

Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add a predetermined volume of Doxylamine-D5 internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex the tube for 1 minute.

  • Centrifuge at 14,500 x g for 4 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Tables 1, 2, and 3.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject 2.0 µL of the prepared sample extract.

  • Acquire data in MRM mode using the transitions specified in Table 4.

  • Process the data using appropriate software to determine the peak area ratios of doxylamine to Doxylamine-D5.

  • Quantify the doxylamine concentration in the samples using a calibration curve prepared in the same biological matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Doxylamine-D5 (IS) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (14,500 x g, 4 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant lc_separation 7. LC Separation (C18 Column) supernatant->lc_separation ms_detection 8. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 9. Data Analysis & Quantification ms_detection->data_analysis signaling_pathway cluster_logic Quantification Logic doxylamine Doxylamine (Analyte) lcms LC-MS/MS Analysis doxylamine->lcms doxylamine_d5 Doxylamine-D5 (Internal Standard) doxylamine_d5->lcms peak_area_analyte Peak Area (Analyte) lcms->peak_area_analyte peak_area_is Peak Area (IS) lcms->peak_area_is ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is->ratio concentration Concentration of Doxylamine ratio->concentration calibration_curve Calibration Curve calibration_curve->concentration

References

Application Note: Quantitative Analysis of Doxylamine in Human Plasma by LC-MS/MS using Doxylamine-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of doxylamine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Doxylamine-D5, ensures high accuracy and precision. The described protocol, utilizing a simple protein precipitation step for sample preparation, is suitable for pharmacokinetic and bioequivalence studies in clinical and research settings.

Introduction

Doxylamine is a first-generation antihistamine with sedative-hypnotic properties commonly used for the short-term treatment of insomnia and as a component in combination with pyridoxine for nausea and vomiting during pregnancy.[1][2] Accurate and reliable quantification of doxylamine in human plasma is essential for pharmacokinetic assessments, dose-response studies, and bioequivalence trials.[2] This application note details a highly selective and sensitive LC-MS/MS method for the determination of doxylamine in human plasma, employing Doxylamine-D5 as the internal standard (IS) to correct for matrix effects and variability in sample processing and instrument response.[1][2]

Experimental

Materials and Reagents
  • Doxylamine succinate reference standard

  • Doxylamine-D5 succinate internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (blank, drug-free)

  • Ultrapure water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • Liquid Chromatography: A system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1.00 mg/mL): Stock solutions of doxylamine and Doxylamine-D5 were prepared by dissolving the appropriate amount of the reference standards in methanol.

  • Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solution with a 70% methanol solution.

  • Internal Standard (IS) Working Solution (200 ng/mL): The Doxylamine-D5 stock solution was diluted with 70% methanol to achieve a final concentration of 200 ng/mL.

Sample Preparation
  • Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the appropriate working solution for calibration standards or QC samples. For unknown samples, add 20 µL of 70% methanol.

  • Add 20 µL of the Doxylamine-D5 internal standard working solution (200 ng/mL) to all samples except for the double blank.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column
Mobile Phase A 20 mM ammonium acetate with 0.2% formic acid in water
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Injection Volume 1.0 - 10 µL
Column Temperature 40 °C
Run Time Approximately 2.7 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ionspray Voltage 5500 V
Temperature 600 °C
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxylamine 271.0182.0
Doxylamine-D5 (IS) 276.2187.3

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.500 to 200 ng/mL for doxylamine in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated by analyzing QC samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

QC LevelConcentration (ng/mL)Intra-batch Precision (%CV)Inter-batch Precision (%CV)Accuracy (%RE)
LLOQ 0.500< 15%< 15%± 20%
LQC 1.00< 6.6%< 5.4%-2.7% to 0.1%
MQC 60.0< 6.6%< 5.4%-2.7% to 0.1%
HQC 150< 6.6%< 5.4%-2.7% to 0.1%
Extraction Recovery

The extraction recovery of doxylamine from human plasma was consistent and reproducible across the different QC levels, with an overall recovery of approximately 94.6% to 99.6%. The recovery of the internal standard was approximately 97.7%.

Workflow Diagram

Caption: Workflow for the quantitative analysis of doxylamine in human plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of doxylamine in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and pharmaceutical research. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.

References

Application Notes and Protocols for Doxylamine Analysis in Urine using Doxylamine D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine, a first-generation antihistamine, is widely used for the short-term treatment of insomnia and as a component in cold and allergy medications. Accurate and reliable quantification of doxylamine and its metabolites in urine is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Doxylamine D5, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis by mass spectrometry.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of doxylamine in human urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each method is presented with a comprehensive protocol, and the subsequent analysis is typically performed using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required limit of quantification, sample throughput, and the complexity of the urine matrix.

  • Solid-Phase Extraction (SPE): Offers high selectivity and concentration factors, resulting in clean extracts and low detection limits. It is often considered the gold standard for bioanalytical sample preparation.

  • Liquid-Liquid Extraction (LLE): A classic technique that provides good sample cleanup and is relatively inexpensive. Method development can be more time-consuming compared to other techniques.

  • Protein Precipitation: A simple and rapid method suitable for high-throughput analysis. However, it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method for the analysis of a doxylamine metabolite and is suitable for the extraction of doxylamine from a urine matrix.[1]

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide (5% in methanol)

  • Formic acid

  • Doxylamine analytical standard

  • This compound internal standard (IS)

  • Human urine samples

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex mix for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike with an appropriate amount of this compound working solution.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of acetonitrile to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute doxylamine and this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Urine Sample Urine Sample Spike with this compound Spike with this compound Urine Sample->Spike with this compound Condition Cartridge Condition Cartridge Load Sample Load Sample Spike with this compound->Load Sample Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate Eluate Evaporate Eluate Elute Analytes->Evaporate Eluate Reconstitute Reconstitute Evaporate Eluate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Solid-Phase Extraction (SPE) workflow for doxylamine analysis in urine.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure for the extraction of basic drugs from urine and can be optimized for doxylamine.

Materials:

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., ethyl acetate)

  • Sodium hydroxide solution (1 M)

  • Doxylamine analytical standard

  • This compound internal standard (IS)

  • Human urine samples

Procedure:

  • Sample Pre-treatment:

    • Pipette 1 mL of urine into a glass tube.

    • Spike with an appropriate amount of this compound working solution.

    • Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 9). Vortex mix.

  • Extraction:

    • Add 5 mL of MTBE to the tube.

    • Cap the tube and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation Urine Sample Urine Sample Spike & Basify Spike & Basify Urine Sample->Spike & Basify Add Organic Solvent Add Organic Solvent Spike & Basify->Add Organic Solvent Vortex & Centrifuge Vortex & Centrifuge Add Organic Solvent->Vortex & Centrifuge Transfer Organic Layer Transfer Organic Layer Vortex & Centrifuge->Transfer Organic Layer Evaporate Solvent Evaporate Solvent Transfer Organic Layer->Evaporate Solvent Reconstitute Reconstitute Evaporate Solvent->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for doxylamine analysis in urine.

Protein Precipitation Protocol

This protocol is adapted from a method for doxylamine in plasma and can be applied to urine for rapid sample preparation.[2]

Materials:

  • Acetonitrile (ice-cold)

  • Doxylamine analytical standard

  • This compound internal standard (IS)

  • Human urine samples

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of urine into a microcentrifuge tube.

    • Spike with an appropriate amount of this compound working solution.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile to the tube.

    • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Alternatively, the supernatant can be directly injected if the sensitivity of the LC-MS/MS system is sufficient.

PP_Workflow cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_analysis Analysis Urine Sample Urine Sample Spike with IS Spike with IS Urine Sample->Spike with IS Add Acetonitrile Add Acetonitrile Spike with IS->Add Acetonitrile Vortex & Centrifuge Vortex & Centrifuge Add Acetonitrile->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: Protein Precipitation workflow for doxylamine analysis in urine.

Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained for doxylamine analysis using LC-MS/MS following different sample preparation techniques. The data presented here is primarily based on the analysis of doxylamine in plasma and should be considered as a reference for method development in urine.[2][3] The actual performance in urine may vary and requires method validation.

Table 1: LC-MS/MS Method Parameters

ParameterTypical Value
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Doxylamine) m/z 271.2 -> 182.2
MRM Transition (this compound) m/z 276.2 -> 187.2

Table 2: Method Performance Characteristics (Reference from Plasma Analysis)

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range 0.1 - 100 ng/mL0.5 - 200 ng/mL0.05 - 50 ng/mL
LLOQ 0.1 ng/mL0.5 ng/mL0.05 ng/mL
Accuracy (% Bias) < 15%< 15%< 15%
Precision (% CV) < 15%< 15%< 15%
Recovery > 85%> 80%> 90%
Matrix Effect ModerateLow to ModerateLow

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of doxylamine in urine. Solid-Phase Extraction offers the cleanest extracts and the best sensitivity, making it ideal for methods requiring low detection limits. Liquid-Liquid Extraction provides a good balance between cleanliness and cost, while Protein Precipitation is a rapid and simple method suitable for high-throughput screening. The use of this compound as an internal standard is strongly recommended for all techniques to ensure the highest quality of quantitative data. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for doxylamine in a urinary matrix.

References

Application Note and Protocol: Protein Precipitation for Doxylamine Quantification in Human Plasma using Doxylamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of human plasma samples for the quantification of doxylamine using a protein precipitation method. Doxylamine-d5 is utilized as an internal standard (IS) to ensure accuracy and precision in bioanalytical studies.

Introduction

Doxylamine is a first-generation antihistamine with sedative effects, commonly used for the short-term relief of insomnia and in combination formulations for cold and allergy symptoms.[1] Accurate quantification of doxylamine in plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[1][2][3] Protein precipitation is a rapid, simple, and effective method for sample preparation in bioanalysis, enabling the removal of interfering proteins from the plasma matrix prior to analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This protocol details a validated protein precipitation method using an organic solvent, with Doxylamine-d5 as the isotopic internal standard for reliable quantification.

Experimental Workflow

The following diagram illustrates the major steps in the protein precipitation protocol for the analysis of doxylamine in plasma samples.

G cluster_prep Sample & Reagent Preparation cluster_precip Protein Precipitation cluster_analysis Analysis prep_plasma Thaw Plasma Samples add_is Add IS to Plasma Sample prep_plasma->add_is prep_is Prepare Doxylamine-d5 (IS) Working Solution prep_is->add_is prep_standards Prepare Calibration Standards & QC Samples prep_standards->add_is add_solvent Add Precipitating Solvent (e.g., Methanol) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Experimental workflow for plasma protein precipitation.

Materials and Reagents

  • Human plasma (blank, and study samples)

  • Doxylamine succinate reference standard

  • Doxylamine-d5 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (deionized, 18 MΩ·cm)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Detailed Experimental Protocol

This protocol is adapted from a validated LC-MS/MS method for the determination of doxylamine in human plasma.

4.1. Preparation of Stock and Working Solutions

  • Doxylamine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of doxylamine succinate standard in 70% methanol to obtain a final concentration of 1.00 mg/mL.

  • Doxylamine-d5 (IS) Stock Solution (1.00 mg/mL): Prepare the Doxylamine-d5 stock solution in the same manner as the doxylamine stock solution.

  • Doxylamine Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the doxylamine stock solution with 70% methanol to achieve the desired concentrations.

  • IS Working Solution (200 ng/mL): Dilute the Doxylamine-d5 stock solution with the appropriate solvent to obtain a final concentration of 200 ng/mL.

4.2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking 380 µL of blank human plasma with 20.0 µL of the appropriate doxylamine working solution to achieve final concentrations in the range of 0.500–200 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

4.3. Protein Precipitation Procedure

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add a specified volume of the Doxylamine-d5 internal standard working solution.

  • Add 300 µL of methanol (as the precipitating solvent) to the plasma sample.

  • Vortex the mixture for approximately 5 minutes at 2,000 rpm to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes for 4 minutes at approximately 14,500 x g to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the parameters and results from a validated bioanalytical method for doxylamine in human plasma using protein precipitation.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column Not specified
Mobile Phase Methanol and 20 mM ammonium acetate (0.2% formic acid)
Flow Rate 0.6 mL/min
Run Time 2.7 min
Injection Volume Not specified
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition (Doxylamine) m/z 271.0 → 182.0
MRM Transition (Doxylamine-d5) m/z 276.2 → 187.3

Table 2: Method Validation Summary

Validation ParameterResult
Linear Range 0.500–200 ng/mL
Lower Limit of Quantification (LLOQ) 0.500 ng/mL
Intra-day Precision (%CV) ≤ 5.6%
Inter-day Precision (%CV) Not specified
Accuracy Within ± 15% of nominal values
Recovery Not specified
Matrix Effect Within acceptable range
Dilution Reliability Acceptable for 5-fold dilution

Discussion

The protein precipitation method outlined provides a simple and rapid approach for the preparation of plasma samples for doxylamine analysis. The use of an isotopic internal standard, Doxylamine-d5, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision. While this protocol specifies methanol as the precipitating agent, other organic solvents such as acetonitrile can also be effective. The choice of solvent may influence protein removal efficiency and potential matrix effects. This method has been successfully applied to a bioequivalence study, demonstrating its robustness for clinical and research applications.

Conclusion

This application note provides a detailed and validated protocol for the protein precipitation of human plasma samples for the quantification of doxylamine using Doxylamine-d5 as an internal standard. The method is simple, rapid, and robust, making it suitable for high-throughput bioanalysis in drug development and clinical research settings.

References

Application Note: Quantification of Doxylamine in Human Plasma using Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) method for the quantitative analysis of doxylamine in human plasma. The protocol utilizes Doxylamine D5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence studies, and clinical toxicology monitoring. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high sensitivity and selectivity.

Introduction

Doxylamine is a first-generation antihistamine with sedative and hypnotic properties, commonly found in over-the-counter sleep aids and combination cold medications.[1] Accurate quantification of doxylamine in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic assessments in drug development.[1][2] Liquid-liquid extraction is a classic and effective sample preparation technique that partitions analytes from a complex matrix into an immiscible organic solvent, thereby reducing matrix effects and improving analytical sensitivity.[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry-based assays, as it co-extracts with the analyte and compensates for variability during sample preparation and analysis.[4] This note provides a detailed protocol for an LLE method for doxylamine from human plasma, followed by LC-MS/MS analysis.

Experimental Workflow

LLE_Workflow plasma Plasma Sample (e.g., 200 µL) is_add Add Internal Standard (this compound) plasma->is_add ph_adjust Adjust pH to Alkaline (e.g., with 1 M NaOH) is_add->ph_adjust extraction_solvent Add Extraction Solvent (e.g., Dichloromethane:Hexane) ph_adjust->extraction_solvent vortex Vortex Mix extraction_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (under Nitrogen) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Note: UPLC-MS/MS Method for the Separation and Quantification of Doxylamine and Doxylamine-D5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of doxylamine in human plasma using an Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. Doxylamine-D5 is utilized as the internal standard (IS) to ensure accuracy and precision.

Introduction

Doxylamine is a first-generation antihistamine with sedative-hypnotic properties commonly used for the short-term treatment of insomnia.[1] It is also used in combination with pyridoxine to manage nausea and vomiting during pregnancy.[1] Accurate determination of doxylamine concentrations in biological matrices like human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] This application note describes a robust UPLC-MS/MS method employing a simple protein precipitation extraction procedure for rapid and reliable analysis.

Experimental

Materials and Reagents
  • Doxylamine and Doxylamine-D5 standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is required. The specific model used in the cited methods is a QTRAP 5500.[1]

Chromatographic Conditions

The separation of doxylamine and its internal standard is achieved using a C18 reversed-phase column with a gradient elution.

ParameterCondition
UPLC Column Gemini C18 (2.0 mm × 100 mm, 5 µm) or Acquity UPLC BEH C18 (1.7 µm particle size)
Mobile Phase A Methanol
Mobile Phase B 20 mM Ammonium acetate with 0.2% formic acid in water
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 2.0 µL
Autosampler Temp. 4°C
Run Time Approximately 2.7 minutes

Gradient Elution Program:

Time (min)% Mobile Phase B
0.0067
0.00 - 1.2067 → 5
1.20 - 2.005
2.00 - 2.105 → 67
2.10 - 2.7067

Adapted from a validated method.

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, with quantification performed using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI)
Ion Spray Voltage 5500 V
Temperature 600°C
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxylamine 271.0182.0
Doxylamine-D5 (IS) 276.2187.3

Data sourced from multiple studies.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of doxylamine and Doxylamine-D5 in methanol.

  • Working Solutions: Prepare serial dilutions of the doxylamine stock solution in 70% methanol to create working solutions for calibration standards and QC samples. A typical concentration for the Doxylamine-D5 working solution is 200 ng/mL.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations. A common calibration curve range is 0.500 to 200 ng/mL.

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add an appropriate amount of the Doxylamine-D5 internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at approximately 14,500 x g for 4 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

Data and Performance Characteristics

The following tables summarize the quantitative data and performance characteristics of the described method.

Table 1: Retention Times and Linearity

AnalyteRetention Time (min)Linearity Range (ng/mL)Correlation Coefficient (r²)
Doxylamine ~1.40.500 - 200> 0.99
Doxylamine-D5 (IS) ~1.4N/AN/A

Retention times are consistent across multiple reports.Linearity data is based on a validated bioequivalence study.

Table 2: Method Validation Parameters

ParameterResult
Lower Limit of Quantification (LLOQ) 0.500 ng/mL
Intra-day Precision (%CV) < 5.4%
Inter-day Precision (%CV) < 6.6%
Accuracy (%RE) Within ±15% (±20% at LLOQ)
Extraction Recovery Doxylamine: 94.6% - 99.6%; Doxylamine-D5: ~97.7%

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Doxylamine-D5 (IS) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (14,500 x g, 4 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant report Generate Report quant->report

Caption: UPLC-MS/MS workflow for doxylamine analysis.

Logical Relationship of Method Components

G Analyte Doxylamine & Doxylamine-D5 Sample_Prep Protein Precipitation Analyte->Sample_Prep UPLC UPLC Separation (C18 Column, Gradient) Sample_Prep->UPLC MS Mass Spectrometry (Positive ESI) UPLC->MS Detection MRM Detection (Specific Transitions) MS->Detection Quantification Accurate Quantification Detection->Quantification

Caption: Key components of the analytical method.

References

Application Notes and Protocols for MRM Analysis of Doxylamine and Doxylamine D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of doxylamine and its deuterated internal standard, Doxylamine D5, using Multiple Reaction Monitoring (MRM) mass spectrometry.

Introduction

Doxylamine is a first-generation antihistamine with sedative-hypnotic properties commonly found in over-the-counter sleep aids and combination cold medications. Accurate and sensitive quantification of doxylamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in MRM mode is the preferred method for such analyses due to its high selectivity and sensitivity.[1][2][3][4][5] This protocol outlines a validated LC-MS/MS method for the determination of doxylamine in human plasma, utilizing this compound as an internal standard to ensure accuracy and precision.

MRM Transitions and Mass Spectrometric Parameters

The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay. For doxylamine and its stable isotope-labeled internal standard, this compound, the following transitions are monitored. Electrospray ionization (ESI) in the positive ion mode is recommended for optimal ionization of these compounds.

Table 1: MRM Transitions for Doxylamine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Doxylamine271.0182.0Positive
This compound276.2187.3Positive

Note: These values are consistent across multiple reported methods.

Table 2: Typical Mass Spectrometer Source and Gas Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI)
PolarityPositive
Ionspray Voltage5500 V
Temperature600 °C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi
Curtain Gas (CUR)20 psi
Collision Gas (CAD)Medium

These parameters, particularly voltages and gas settings, may require optimization based on the specific mass spectrometer make and model.

Experimental Protocols

Materials and Reagents
  • Doxylamine succinate reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Preparation of Stock and Working Solutions
  • Doxylamine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of doxylamine succinate in 70% methanol.

  • This compound Stock Solution (e.g., 0.693 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in 100% methanol.

  • Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the doxylamine stock solution with 70% methanol. A typical concentration range for calibration standards in plasma is 0.500 to 200 ng/mL.

  • Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with the appropriate solvent.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting doxylamine from plasma samples.

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add an appropriate volume of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at approximately 14,500 x g for 4 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Add Acetonitrile (Protein Precipitation) Add Acetonitrile (Protein Precipitation) Add Internal Standard (this compound)->Add Acetonitrile (Protein Precipitation) Vortex Vortex Add Acetonitrile (Protein Precipitation)->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Supernatant Transfer Supernatant Centrifuge->Transfer Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Transfer Supernatant->LC-MS/MS Analysis

Sample Preparation Workflow Diagram
Liquid Chromatography Conditions

A reversed-phase C18 column is typically used for the chromatographic separation of doxylamine.

Table 3: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reversed-phase column
Mobile Phase AMethanol
Mobile Phase B20 mM ammonium acetate with 0.2% formic acid in water
Flow Rate0.6 mL/min
Injection Volume2.0 µL
Autosampler Temperature4 °C
Gradient ElutionA gradient elution is typically employed.
Retention TimeApproximately 1.4 minutes for both doxylamine and this compound.
Data Acquisition and Analysis

Acquire data using the MRM mode with the transitions specified in Table 1. The peak area ratios of doxylamine to this compound are used to construct a calibration curve and quantify the analyte in unknown samples.

Signaling Pathways and Fragmentation

The MRM transitions are based on the characteristic fragmentation of the doxylamine molecule. The precursor ion at m/z 271.0 corresponds to the protonated molecule [M+H]+. The product ion at m/z 182.0 is a stable fragment resulting from the collision-induced dissociation (CID) of the precursor ion. A similar fragmentation pattern is observed for the deuterated internal standard.

G cluster_fragmentation Doxylamine Fragmentation Pathway Doxylamine [M+H]+ Doxylamine [M+H]+ m/z 271.0 Product Ion Product Ion m/z 182.0 Doxylamine [M+H]+->Product Ion CID This compound [M+H]+ This compound [M+H]+ m/z 276.2 Product Ion D5 Product Ion m/z 187.3 This compound [M+H]+->Product Ion D5 CID

Doxylamine and this compound Fragmentation

Method Validation and Performance

A validated LC-MS/MS method for doxylamine should demonstrate acceptable performance in terms of:

  • Linearity: A linear concentration range of 0.500–200 ng/mL is typically achieved.

  • Precision and Accuracy: Inter-batch precision (%CV) should be less than 6.6%, and accuracy deviation (%RE) should be within ±15%.

  • Selectivity: No significant interference from endogenous plasma components should be observed at the retention times of the analyte and internal standard.

  • Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by the plasma matrix.

  • Stability: Doxylamine should be stable in plasma under various storage and handling conditions.

Conclusion

The described LC-MS/MS method utilizing MRM provides a robust, sensitive, and specific protocol for the quantitative analysis of doxylamine in human plasma. The use of a deuterated internal standard, this compound, ensures reliable and accurate results for applications in clinical and pharmaceutical research.

References

Application Note: Utilizing Doxylamine-d5 for Accurate Pharmacokinetic Profiling of Doxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and hypnotic properties in the short-term management of insomnia.[1][2][3] It is also a key component in combination therapies for the treatment of nausea and vomiting during pregnancy.[4] Accurate characterization of its pharmacokinetic (PK) profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard is crucial for achieving precise and reliable quantification of doxylamine in biological matrices.[5] Doxylamine-d5, a deuterated analog of doxylamine, serves as an ideal internal standard for bioanalytical studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass-to-charge ratio. This application note provides detailed protocols for the use of Doxylamine-d5 in pharmacokinetic studies of doxylamine, including sample preparation, LC-MS/MS analysis, and data interpretation.

Pharmacokinetic Parameters of Doxylamine

Understanding the pharmacokinetic profile of doxylamine is essential for study design and data analysis. Key parameters from single-dose oral administration studies in healthy volunteers are summarized below.

Parameter12.5 mg Dose25 mg DoseReference
Cmax (ng/mL) 71.32 ± 19.34136.51 ± 31.20
Tmax (h) 2.33 ± 0.882.33 ± 0.76
AUCt (ng·h/mL) 823.11 ± 191.131630.86 ± 371.85
AUCinf (ng·h/mL) 845.24 ± 194.521664.26 ± 378.14
t1/2 (h) 10.1 ± 1.810.2 ± 1.9
Oral Bioavailability 24.7%-

Table 1: Summary of Mean Pharmacokinetic Parameters of Doxylamine in Healthy Volunteers Following Single Oral Doses. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Experimental Protocols

Bioanalytical Method: Quantification of Doxylamine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of doxylamine in human plasma using Doxylamine-d5 as an internal standard.

a. Materials and Reagents:

  • Doxylamine succinate reference standard

  • Doxylamine-d5 succinate (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA as anticoagulant)

  • Ultrapure water

b. Preparation of Stock and Working Solutions:

  • Doxylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of doxylamine succinate in methanol.

  • Doxylamine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Doxylamine-d5 succinate in methanol.

  • Doxylamine Working Solutions: Prepare a series of working solutions by serially diluting the doxylamine stock solution with 70% methanol to achieve concentrations for calibration standards and quality control (QC) samples.

  • Doxylamine-d5 Working Solution (Internal Standard, IS): Dilute the Doxylamine-d5 stock solution with methanol to a final concentration of 200 ng/mL.

c. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Doxylamine-d5 working solution (IS).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at approximately 14,500 x g for 4 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

d. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm x 50 mm) or equivalent.

  • Mobile Phase:

    • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.

    • Mobile Phase B: Methanol.

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Doxylamine: m/z 271.0 → 182.0.

    • Doxylamine-d5: m/z 276.2 → 187.3.

  • Ion Source Parameters:

    • Ionspray Voltage: 5500 V.

    • Temperature: 600 °C.

    • Curtain Gas (CUR): 20 psi.

    • Collision Gas (CAD): Medium.

    • Ion Source Gas 1 (GS1): 50 psi.

    • Ion Source Gas 2 (GS2): 50 psi.

e. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate doxylamine working solutions to achieve a concentration range of 0.500–200 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Pharmacokinetic Study Protocol

a. Study Design: A single-center, randomized, single-dose, open-label, two-period, crossover study is a common design for pharmacokinetic assessments. A washout period of at least 7 days should be implemented between dosing periods.

b. Subject Population: Healthy adult volunteers are typically enrolled. Subjects should undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

c. Dosing and Blood Sampling:

  • Administer a single oral dose of doxylamine succinate (e.g., 25 mg tablet) to fasting subjects.

  • Collect blood samples into K2-EDTA tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 60 hours).

  • Process the blood samples by centrifugation to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

d. Data Analysis:

  • Calculate doxylamine plasma concentrations using the validated LC-MS/MS method.

  • Determine pharmacokinetic parameters using non-compartmental analysis of the plasma concentration-time data. This includes Cmax, Tmax, AUCt, AUCinf, and t1/2.

Visualizations

experimental_workflow Experimental Workflow for Doxylamine Pharmacokinetic Study cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_recruitment Subject Recruitment & Screening dosing Doxylamine Administration subject_recruitment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_processing Plasma Separation & Storage blood_sampling->plasma_processing sample_prep Plasma Sample Preparation (Protein Precipitation with Doxylamine-d5 IS) plasma_processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition concentration_calc Concentration Calculation data_acquisition->concentration_calc pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) concentration_calc->pk_analysis report Final Report pk_analysis->report

Caption: Workflow of a doxylamine pharmacokinetic study.

sample_preparation_workflow Plasma Sample Preparation Workflow plasma_sample 100 µL Plasma Sample add_is Add 20 µL Doxylamine-d5 (IS) plasma_sample->add_is add_precipitation_solvent Add 300 µL Acetonitrile add_is->add_precipitation_solvent vortex Vortex (1 min) add_precipitation_solvent->vortex centrifuge Centrifuge (14,500 x g, 4 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_injection Inject into LC-MS/MS supernatant_transfer->lcms_injection

Caption: Detailed plasma sample preparation steps.

Conclusion

The use of Doxylamine-d5 as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for the robust characterization of doxylamine's pharmacokinetics. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers and scientists in the field of drug development to conduct reliable pharmacokinetic studies of doxylamine. This ensures the generation of high-quality data essential for regulatory submissions and for furthering the understanding of this widely used medication.

References

Application Note and Protocol: Chiral Separation and Quantification of Doxylamine Enantiomers Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doxylamine, a first-generation antihistamine, is a chiral molecule that exists as two enantiomers, R-(+)-doxylamine and S-(-)-doxylamine.[1][2] These enantiomers can exhibit different pharmacological and toxicological profiles, making their individual quantification crucial in drug development, clinical research, and bioequivalence studies.[1][3] This application note provides a detailed protocol for the chiral separation and quantification of doxylamine enantiomers in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (IS), doxylamine-d5.[4] The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Analytes: R-(+)-Doxylamine succinate, S-(-)-Doxylamine succinate

  • Internal Standard: Doxylamine-d5 succinate

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium acetate

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation and Chromatographic Conditions

A validated LC-MS/MS method is employed for the quantification of doxylamine enantiomers.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterValue
Liquid Chromatograph High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
Chiral Column Cellulose Tris(4-chloro,3-methylphenylcarbamate) based column (e.g., CHIRALCEL® OZ-3R), 250 x 4.6 mm, 3 µm
Mobile Phase A 20 mM Ammonium acetate with 0.2% formic acid in water
Mobile Phase B Methanol
Gradient Elution Optimized for separation of enantiomers and internal standard
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
MRM Transitions Doxylamine: m/z 271.0 → 182.0Doxylamine-d5 (IS): m/z 276.2 → 187.3
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition
Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-(+)-doxylamine, S-(-)-doxylamine, and doxylamine-d5 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the R-(+)- and S-(-)-doxylamine stock solutions in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the doxylamine-d5 stock solution with methanol.

Experimental Protocol

Sample Preparation

A protein precipitation method is utilized for the extraction of doxylamine enantiomers and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the 100 ng/mL doxylamine-d5 internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Linearity: A linear range of 0.500-200 ng/mL is suggested for each enantiomer.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Selectivity and Specificity: Assess potential interference from endogenous plasma components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Extraction Recovery: Determine the efficiency of the protein precipitation extraction process.

  • Stability: Evaluate the stability of the analytes in plasma under various storage and handling conditions.

Data Presentation

Table 2: Quantitative Performance Characteristics

ParameterR-(+)-DoxylamineS-(-)-Doxylamine
Linearity Range (ng/mL) 0.500 - 2000.500 - 200
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5000.500
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%RE) ± 15%± 15%
Inter-day Accuracy (%RE) ± 15%± 15%
Mean Extraction Recovery (%) > 85%> 85%

Visualization

G Experimental Workflow for Chiral Doxylamine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Doxylamine-d5 IS (25 µL) plasma->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_acn 4. Add Acetonitrile (300 µL) vortex1->add_acn vortex2 5. Vortex (1 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute transfer 10. Transfer to Vial reconstitute->transfer injection 1. Inject Sample (10 µL) transfer->injection To LC-MS/MS separation 2. Chiral HPLC Separation injection->separation detection 3. MS/MS Detection (MRM) separation->detection integration 1. Peak Integration detection->integration calibration 2. Calibration Curve Generation integration->calibration quantification 3. Quantification of Enantiomers calibration->quantification

Caption: Workflow for the chiral analysis of doxylamine enantiomers.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the chiral separation and quantification of R-(+)- and S-(-)-doxylamine in human plasma. The protocol, which incorporates a deuterated internal standard and a straightforward protein precipitation extraction, is suitable for high-throughput analysis in clinical and research settings. The provided methodology and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the stereoselective analysis of doxylamine.

References

Application Note: Preparation of Doxylamine Calibration Standards using Doxylamine D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Abstract

This application note provides a detailed protocol for the preparation of calibration standards for the quantification of Doxylamine in biological matrices. To ensure accuracy and precision in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard, Doxylamine D5, is utilized. This document outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and the generation of calibration curve standards.

Introduction

Doxylamine is a first-generation antihistamine used for the short-term management of insomnia and in combination with other drugs for the relief of cold and allergy symptoms.[1] Accurate quantification of Doxylamine in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2][3] The SIL-IS has nearly identical chemical and physical properties to the analyte, allowing it to co-elute during chromatography and experience similar ionization effects, which corrects for variability during sample preparation and analysis.[2] This protocol details a reliable method for preparing a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Doxylamine.

Materials and Reagents

  • Doxylamine succinate

  • This compound succinate

  • Methanol (LC-MS grade or equivalent)

  • Acetonitrile (LC-MS grade or equivalent)

  • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge tubes

Chemical Properties

A summary of the chemical properties for Doxylamine and its deuterated analog is provided below.

PropertyDoxylamineThis compound
Molecular Formula C17H22N2O[4]C17H17D5N2O
Molecular Weight 270.37 g/mol 275.40 g/mol
Form Succinate salt is a white to cream powderSuccinate salt is an off-white solid
Storage Store in a freezer in a tightly sealed container.Store at -20°C.
Stability Sensitive to moisture.Stable for ≥ 4 years at -20°C.

Experimental Protocol

Preparation of Stock Solutions (1 mg/mL)
  • Doxylamine Stock Solution (S-DA):

    • Accurately weigh approximately 1.0 mg of Doxylamine succinate powder.

    • Transfer the powder to a 1.0 mL volumetric flask.

    • Add a small amount of methanol to dissolve the powder completely.

    • Bring the flask to the final volume with methanol and mix thoroughly.

    • Label the flask as "S-DA" and store at -20°C.

  • This compound Internal Standard Stock Solution (S-IS):

    • Accurately weigh approximately 1.0 mg of this compound succinate powder.

    • Transfer the powder to a 1.0 mL volumetric flask.

    • Add a small amount of methanol to dissolve the powder completely.

    • Bring the flask to the final volume with methanol and mix thoroughly.

    • Label the flask as "S-IS" and store at -20°C.

Preparation of Intermediate and Working Solutions
  • Doxylamine Intermediate Stock Solution (INT-DA - 10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL Doxylamine Stock Solution (S-DA) into a 1.0 mL volumetric flask.

    • Dilute to the final volume with 50:50 (v/v) methanol:water.

    • This solution will be used to prepare the calibration curve standards.

  • Internal Standard Working Solution (W-IS - 100 ng/mL):

    • Perform a serial dilution of the 1 mg/mL this compound Stock Solution (S-IS).

    • For example, pipette 10 µL of S-IS into a 1.0 mL volumetric flask and dilute with methanol (yields 10 µg/mL).

    • Then, pipette 10 µL of the 10 µg/mL solution into another 1.0 mL volumetric flask and dilute with acetonitrile to a final concentration of 100 ng/mL.

    • This working solution will be added to all samples (blanks, calibration standards, and unknown samples).

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking the appropriate amount of the Doxylamine Intermediate Stock Solution (INT-DA) into a blank matrix (e.g., plasma, serum). The final volume for each standard in this example is 1.0 mL.

Standard IDConcentration of Doxylamine (ng/mL)Volume of INT-DA (10 µg/mL) to add (µL)Volume of Blank Matrix (µL)Final Volume (mL)
CS-1 10.1999.91.0
CS-2 50.5999.51.0
CS-3 101.0999.01.0
CS-4 505.0995.01.0
CS-5 10010.0990.01.0
CS-6 25025.0975.01.0
CS-7 50050.0950.01.0
CS-8 1000100.0900.01.0
Sample Preparation for Analysis
  • Aliquot 100 µL of each calibration standard, blank sample, and unknown sample into separate microcentrifuge tubes.

  • Add 25 µL of the Internal Standard Working Solution (W-IS - 100 ng/mL) to every tube except the blank matrix. Vortex briefly.

  • To precipitate proteins, add 300 µL of cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of calibration standards.

G Workflow for Calibration Standard Preparation cluster_0 Stock Solution Preparation (1 mg/mL) cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation cluster_3 Final Sample Preparation S_DA Doxylamine Stock (S-DA) INT_DA Intermediate Doxylamine (INT-DA) 10 µg/mL S_DA->INT_DA Dilute S_IS This compound Stock (S-IS) W_IS Working Internal Standard (W-IS) 100 ng/mL S_IS->W_IS Serial Dilute CS Serial Dilution of INT-DA in Blank Matrix (CS-1 to CS-8) INT_DA->CS Spike Spike Spike W-IS into all Samples CS->Spike Precip Protein Precipitation Spike->Precip Analyze LC-MS Analysis Precip->Analyze

Caption: Workflow for preparing Doxylamine calibration standards with this compound.

Data Analysis

After analysis by LC-MS, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. A linear regression, often with a weighting factor (e.g., 1/x or 1/x²), is then applied to the curve. This curve is used to determine the concentration of Doxylamine in the unknown samples.

Conclusion

This protocol provides a comprehensive and reliable method for the preparation of Doxylamine calibration standards using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of quantitative results in bioanalytical assays. Proper storage and handling of all solutions are essential for maintaining their stability and integrity.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Doxylamine with Doxylamine D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of doxylamine using its deuterated internal standard, Doxylamine D5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects and other common challenges encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern in the analysis of doxylamine?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of doxylamine analysis in biological matrices like plasma, endogenous substances such as phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: How does using this compound help in the analysis of doxylamine?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for doxylamine. Since it is chemically and structurally almost identical to doxylamine, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[3]

Q3: My results show high variability even with the use of this compound. What could be the cause?

A3: While this compound is effective in compensating for matrix effects, significant issues can still arise. High variability could be due to:

  • Severe Ion Suppression: If the matrix effect is so strong that the signals for both doxylamine and this compound are significantly suppressed, the precision and sensitivity of the assay can be compromised.

  • Differential Matrix Effects: In rare cases, the analyte and the internal standard may not experience the exact same degree of matrix effect, especially if there is a slight chromatographic separation between them.

  • Sample Preparation Inconsistency: Inconsistent sample preparation can lead to varying levels of matrix components in each sample, causing variable matrix effects that may not be fully compensated for by the internal standard.

  • Contamination: Carryover from previous high-concentration samples or contamination of the LC-MS system can lead to inconsistent results.

Q4: What are the common sample preparation techniques for doxylamine analysis in plasma, and what are their pros and cons regarding matrix effects?

A4: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation TechniqueProsCons Regarding Matrix Effects
Protein Precipitation (PPT) Simple, fast, and inexpensive.Minimal cleanup, often leaving significant amounts of phospholipids and other matrix components, which can cause substantial ion suppression.
Liquid-Liquid Extraction (LLE) Provides a cleaner sample than PPT by removing many interfering substances.More labor-intensive and requires careful optimization of solvents to ensure good recovery of doxylamine.
Solid-Phase Extraction (SPE) Offers the most thorough sample cleanup, effectively removing proteins, salts, and phospholipids.More complex, time-consuming, and expensive than PPT and LLE. Requires careful method development to select the appropriate sorbent and solvents.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in doxylamine analysis.

Issue 1: Low or No Signal for Doxylamine and this compound

  • Potential Cause: Severe ion suppression due to a high concentration of matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more matrix interferences.

    • Optimize Chromatography: Modify your LC gradient to better separate doxylamine from the regions of ion suppression.

    • Dilute the Sample: If the doxylamine concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: Poor Reproducibility and Accuracy

  • Potential Cause: Inconsistent matrix effects from sample to sample.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and well-controlled.

    • Evaluate Different Matrices: If possible, test your method with plasma from different donors to assess the variability of matrix effects.

    • Check for Carryover: Inject a blank sample after a high-concentration sample to ensure there is no carryover affecting subsequent analyses.

Issue 3: Peak Shape Problems (Tailing, Fronting, or Splitting)

  • Potential Cause: While often related to chromatographic issues, severe matrix effects can sometimes contribute to poor peak shape.

  • Troubleshooting Steps:

    • Optimize Sample Reconstitution: After evaporation, reconstitute the sample in a solvent that is compatible with the initial mobile phase.

    • Clean the Ion Source: Contamination of the mass spectrometer's ion source can lead to peak shape issues.

    • Inspect the LC System: Check for any blockages or leaks in the LC system.

Experimental Protocols

Below are detailed methodologies for common experiments in doxylamine analysis.

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at approximately 14,500 x g for 4 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Typical LC-MS/MS Parameters for Doxylamine Analysis
ParameterSetting
LC Column C18 column (e.g., Gemini C18, 2.0 mm x 100 mm, 5 µm)
Mobile Phase A 20 mM ammonium acetate with 0.2% formic acid in water
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Injection Volume 2.0 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Doxylamine) m/z 271.0 → 182.0
MRM Transition (this compound) m/z 276.2 → 187.3

Visualizing the Workflow and Concepts

To better understand the experimental process and the nature of matrix effects, the following diagrams are provided.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Transfer for Analysis chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometry Detection (ESI+) chromatography->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Figure 1. Experimental workflow for the analysis of doxylamine in plasma using protein precipitation and LC-MS/MS.

cluster_0 In the Ion Source doxylamine Doxylamine Ions detector Mass Spectrometer Detector doxylamine->detector Ideal Ionization doxylamine->detector Suppressed Signal matrix Matrix Components (e.g., Phospholipids) matrix->doxylamine Competition for Ionization

Figure 2. Conceptual diagram illustrating ion suppression due to matrix effects in the mass spectrometer's ion source.

References

addressing carryover issues in Doxylamine D5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address carryover issues encountered during the analysis of Doxylamine D5.

Frequently Asked Questions (FAQs)

Q1: What is carryover in the context of this compound analysis?

A1: Carryover in this compound analysis refers to the appearance of a signal corresponding to Doxylamine or its deuterated internal standard (this compound) in a blank injection that is run after a sample containing a high concentration of the analyte. This phenomenon can lead to inaccurate quantification of subsequent samples.

Q2: What are the primary sources of carryover in an LC-MS/MS system?

A2: Carryover can originate from various components of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself. Adsorption of the analyte to these surfaces is a primary cause.

Q3: What is considered an acceptable level of carryover for a validated bioanalytical method?

A3: For regulated bioanalytical studies, the carryover in a blank sample following the highest calibration standard should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard (this compound)[1].

Q4: How can I distinguish between carryover and broader system contamination?

A4: Carryover typically diminishes with successive blank injections. If you inject a high-concentration sample followed by several blanks, a decreasing peak area for this compound in each subsequent blank is indicative of carryover. In contrast, if the peak area remains relatively constant across multiple blank injections, it suggests a more widespread system contamination of, for example, the mobile phase or wash solution.

Troubleshooting Guides

Issue: A significant this compound peak is observed in a blank injection immediately following a high-concentration sample.

Q: What are the initial steps to troubleshoot and mitigate this carryover?

A: The initial focus should be on optimizing the cleaning efficiency of the autosampler and the analytical method's wash steps. The following systematic approach is recommended.

Systematic Troubleshooting Workflow for Carryover

A High Carryover Detected B Optimize Autosampler Wash A->B C Evaluate Wash Solvent Composition B->C D Increase Wash Volume/Time C->D E Check for Carryover Reduction D->E F Modify LC Gradient E->F Carryover Persists K Problem Resolved E->K Carryover Acceptable G Introduce a Stronger Post-Elution Wash F->G H Re-evaluate Carryover G->H I Inspect Hardware Components H->I Carryover Persists H->K Carryover Acceptable J Clean/Replace Injector Parts I->J J->K

Caption: A step-by-step workflow for troubleshooting carryover issues.

Data Presentation: Quantitative Carryover Assessment

The following tables provide a summary of acceptance criteria for carryover and the potential impact of different wash solvents.

Table 1: Carryover Acceptance Criteria in a Validated Bioanalytical Method

AnalyteAcceptance Limit (% of LLOQ Peak Area)
Doxylamine (Analyte)< 20%
This compound (Internal Standard)< 5%

Data based on regulatory guidance for bioanalytical method validation.[1]

Table 2: Illustrative Impact of Wash Solvent Composition on this compound Carryover

Wash Solvent CompositionExpected Carryover ReductionRationale
100% MethanolModerateGood general-purpose solvent.
100% AcetonitrileModerate to GoodEffective for many compounds.
50:50 Acetonitrile:IsopropanolGood to ExcellentIncreased organic strength can improve solubility of adsorbed analyte.
50:50 Methanol:Water with 0.2% Formic AcidGoodThe acidic modifier can help to disrupt ionic interactions between the basic doxylamine molecule and active sites on system surfaces.
Proprietary "Magic Mix" (e.g., IPA/Methanol/Acetone/Water)ExcellentOften highly effective at removing a wide range of contaminants.

This table presents expected outcomes. Actual performance will vary based on the specific LC-MS/MS system and conditions.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of Doxylamine in human plasma using this compound as the internal standard.

Workflow for this compound Analysis

A Plasma Sample Collection B Spike with this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Injection E->F G Data Acquisition & Processing F->G

Caption: The general experimental workflow for Doxylamine analysis in plasma.

1. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add the appropriate amount of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins[2].

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at approximately 14,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

2. LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 20 mM ammonium acetate with 0.2% formic acid in water[1][3]
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Gradient Elution A time-programmed gradient from a low to a high percentage of Mobile Phase B is used to elute Doxylamine.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Doxylamine) m/z 271.0 → 182.0
MRM Transition (this compound) m/z 276.2 → 187.3

Advanced Troubleshooting

Q: I've optimized my wash solvents and gradient, but carryover persists. What are the next steps?

A: If software and method-based approaches are insufficient, the issue may lie with the physical components of the LC system.

Logical Relationship of Carryover Sources and Solutions

cluster_0 Potential Sources cluster_1 Corrective Actions Source_Injector Injector Valve/Seal Action_ReplaceSeal Replace Rotor Seal Source_Injector->Action_ReplaceSeal Source_Needle Autosampler Needle Action_StrongWash Use Stronger Wash Solvent Source_Needle->Action_StrongWash Source_Column Analytical Column Action_Backflush Backflush or Replace Column Source_Column->Action_Backflush Source_Tubing Tubing/Fittings Action_CheckConnections Check and Remake Connections Source_Tubing->Action_CheckConnections

References

stability of Doxylamine D5 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability of Doxylamine D5, a deuterated internal standard, in processed biological samples and within an autosampler. Ensuring the stability of your internal standard is critical for the accuracy and reproducibility of bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound important in my bioanalytical assay?

A1: this compound is used as an internal standard (IS) to correct for variability during sample preparation and analysis. If the IS degrades during these steps, its concentration will change, leading to inaccurate quantification of the target analyte. Demonstrating the stability of this compound under the actual experimental conditions is a regulatory requirement for bioanalytical method validation.[1]

Q2: Can I assume the stability of this compound is the same as unlabeled doxylamine?

A2: While deuterated standards are chemically very similar to their non-deuterated counterparts, it is best practice to evaluate the stability of the specific deuterated standard you are using. However, in the absence of specific data for this compound, the stability data for unlabeled doxylamine can serve as a valuable guide for initial experimental design. The stability of doxylamine has been evaluated under various conditions, and these findings can be leveraged as a starting point.[1][2]

Q3: What are the typical storage conditions for this compound in processed samples?

A3: Processed samples containing this compound should generally be stored at low temperatures (e.g., 4°C in an autosampler or -20°C to -80°C for longer-term storage) to minimize degradation.[3][4] The specific optimal conditions should be determined during method validation.

Q4: My this compound response is decreasing over the course of an analytical run. What could be the cause?

A4: A decreasing response could indicate instability in the autosampler. This might be due to elevated autosampler temperatures, extended residence times, or the composition of the reconstitution solvent. It is crucial to perform autosampler stability tests to identify and mitigate this issue.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreasing this compound signal over a sequence of injections. Autosampler Instability: The processed sample may be degrading in the autosampler due to temperature or extended time.- Set the autosampler temperature to a lower value (e.g., 4-10°C). - Limit the time samples reside in the autosampler before injection. - Perform an autosampler stability experiment to confirm.
High variability in this compound response between samples. Inconsistent Sample Processing: Variations in the time samples spend at room temperature during processing can lead to degradation.- Standardize the sample processing workflow to ensure consistent timing. - Perform a bench-top stability study to understand the stability window at room temperature.
Low this compound recovery after freeze-thaw cycles. Freeze-Thaw Instability: The compound may be degrading due to repeated freezing and thawing.- Minimize the number of freeze-thaw cycles for study samples. - Conduct a freeze-thaw stability experiment for at least three cycles to assess stability.
Overall low signal for this compound. Degradation during storage or processing. - Verify the stability of stock solutions. - Assess long-term stability in the biological matrix at the storage temperature. - Investigate for potential degradation under different pH or light conditions if applicable.

Stability Data

While specific quantitative stability data for this compound in processed samples is not extensively published, the following tables summarize the stability of unlabeled doxylamine in human plasma, which can be used as a proxy. It is crucial to validate the stability of this compound under your specific experimental conditions.

Table 1: Freeze-Thaw and Short-Term Stability of Doxylamine in Human Plasma

Stability TestConcentration LevelsNumber of Cycles/HoursStability (% of Nominal)Reference
Freeze-Thaw StabilityLow and High QC3 cyclesWithin ±15%
Bench-Top Stability (Room Temp)Low and High QCAt least 15 hoursWithin ±15%

Table 2: Autosampler and Long-Term Stability of Doxylamine in Human Plasma

Stability TestConcentration LevelsDurationTemperatureStability (% of Nominal)Reference
Autosampler StabilityLow and High QC49 hours10°CWithin ±15%
Long-Term StabilityLow and High QC96 days-20°C & -70°CWithin ±15%

Experimental Protocols

Below are detailed methodologies for key stability experiments. These should be adapted and validated for your specific bioanalytical method.

Freeze-Thaw Stability

Objective: To assess the stability of this compound in a biological matrix subjected to repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike blank biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations. Aliquot into a sufficient number of tubes for the experiment.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this cycle for a minimum of three times.

  • Analysis: After the final thaw, process the samples alongside freshly prepared calibration standards and QC samples.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles (Repeat ≥ 3 times) cluster_analysis Analysis prep_samples Prepare Low & High QC Samples in Blank Matrix freeze Freeze at Storage Temp (≥ 12 hours) prep_samples->freeze thaw Thaw at Room Temp freeze->thaw Cycle process Process Samples thaw->process analyze Analyze with Fresh Standards process->analyze compare Compare to Nominal Concentration (Acceptance: ±15%) analyze->compare

Caption: Workflow for assessing the bench-top stability of this compound.

Autosampler (Post-Preparative) Stability

Objective: To determine the stability of this compound in the processed sample matrix while stored in the autosampler.

Methodology:

  • Sample Preparation: Process a set of low and high QC samples as you would for a typical analytical run.

  • Storage in Autosampler: Place the processed samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).

  • Analysis: Inject the samples at various time points (e.g., 0, 12, 24, 48 hours) to cover the expected run time.

  • Acceptance Criteria: The mean concentration of the samples at each time point should be within ±15% of the initial (time 0) concentration.

Workflow for Autosampler Stability Assessment

G cluster_prep Sample Preparation cluster_storage Autosampler Storage cluster_analysis Analysis prep_samples Process Low & High QC Samples store Store in Autosampler at Set Temperature prep_samples->store analyze_t0 Analyze at Time 0 store->analyze_t0 analyze_tx Analyze at Subsequent Time Points (e.g., 12, 24, 48h) analyze_t0->analyze_tx compare Compare to Time 0 Concentration (Acceptance: ±15%) analyze_tx->compare

Caption: Workflow for assessing the autosampler stability of this compound.

References

impact of different anticoagulants on Doxylamine D5 analysis in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Doxylamine D5 in plasma. The following information addresses potential challenges encountered during experiments, with a focus on the impact of different anticoagulants.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for the analysis of this compound in plasma?

A1: For metabolomics and lipidomics studies using LC-MS, EDTA is often recommended as the preferred anticoagulant.[1] This is because EDTA shows less overlap with endogenous metabolites compared to heparin and has been observed to have a lesser impact on a broad range of analytes. While specific studies on this compound are limited, the general guidance suggests EDTA would be a robust starting point. However, validation with different anticoagulants is always recommended for a new assay.

Q2: Can I use heparin-collected plasma for this compound analysis?

A2: While heparin is a widely used anticoagulant, it can potentially interfere with LC-MS analysis.[1] Heparin can cause ion suppression or enhancement for certain metabolites. It is crucial to perform thorough validation to assess matrix effects and recovery if using heparin tubes.

Q3: What are the potential issues with using sodium citrate as an anticoagulant?

A3: Sodium citrate can lead to the formation of sodium adducts of the analyte and internal standard in the mass spectrometer, potentially complicating data analysis.[1] It can also cause ion suppression or enhancement of co-eluting metabolites.

Q4: I am observing poor recovery of this compound. Could the anticoagulant be the cause?

A4: Yes, the choice of anticoagulant can influence the extraction recovery of analytes. Different anticoagulants can alter the physicochemical properties of the plasma, which may affect the efficiency of the extraction procedure.[2][3] It is advisable to test the recovery with different anticoagulants during method development.

Q5: My results show high variability between samples. Can the anticoagulant contribute to this?

A5: Inconsistent choice or handling of anticoagulants can introduce variability. The type of anticoagulant has been shown to have the greatest effect on sample metabolite variation in some studies. Ensuring a consistent anticoagulant and sample processing protocol across all samples is critical for reproducible results.

Troubleshooting Guide

Problem Potential Cause (Anticoagulant-Related) Suggested Solution
Low Analyte Signal / Ion Suppression The anticoagulant (e.g., heparin, citrate) or its counter-ions (Na+, K+) may be co-eluting with this compound and suppressing its ionization in the mass spectrometer.1. Optimize chromatographic separation to resolve this compound from the anticoagulant front. 2. Evaluate a different anticoagulant (e.g., switch from heparin to EDTA). 3. Perform a thorough matrix effect evaluation during method validation.
Unexpected Adduct Peaks in Mass Spectra Anticoagulants with sodium or potassium salts (e.g., Sodium Heparin, K2EDTA, Sodium Citrate) can lead to the formation of [M+Na]+ or [M+K]+ adducts of Doxylamine and this compound.1. Modify the mobile phase to include a small amount of a competing salt (e.g., ammonium formate) to promote the formation of the desired protonated molecule [M+H]+. 2. Confirm the identity of adducts by checking their m/z values.
Poor Peak Shape High concentrations of certain anticoagulants or their additives may interfere with the chromatography, leading to peak tailing or splitting.1. Ensure proper sample clean-up to remove excess anticoagulant. 2. Try a different brand of collection tubes, as additives can vary. 3. Optimize the mobile phase composition and gradient.
Inconsistent Internal Standard Response The anticoagulant may be affecting the stability or extraction efficiency of the this compound internal standard differently than the analyte.1. Perform a stability study of this compound in plasma collected with the chosen anticoagulant. 2. Re-evaluate the extraction procedure for consistency.
Assay Imprecision Inconsistent mixing of blood with the anticoagulant in the collection tube can lead to micro-clot formation, affecting the homogeneity of the plasma sample.1. Ensure immediate and thorough (but gentle) inversion of blood collection tubes after phlebotomy as per the manufacturer's instructions. 2. Visually inspect plasma for any signs of clotting before processing.

Experimental Protocols

General Bioanalytical Method for Doxylamine in Human Plasma

This protocol is a general representation based on published LC-MS/MS methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add the internal standard (Doxylamine-d5) solution.

  • Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • LC Column: A C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 0.2% formic acid) and an organic solvent (e.g., methanol).

  • Flow Rate: Approximately 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Doxylamine: m/z 271.0 → 182.0

    • Doxylamine-d5: m/z 276.2 → 187.3

Potential Impact of Anticoagulants on Key Analytical Parameters

The following table summarizes the potential impact of common anticoagulants on this compound analysis based on general principles of bioanalysis. This is an illustrative guide, and actual effects should be determined experimentally.

Parameter EDTA Heparin Sodium Citrate
Ion Suppression/Enhancement Generally low potential for interference.Can cause significant ion suppression.Potential for ion suppression and adduct formation.
Adduct Formation K2EDTA and K3EDTA can lead to potassium adducts.Sodium heparin can lead to sodium adducts.Can lead to sodium adducts.
Extraction Recovery Generally provides good recovery for a wide range of compounds.May affect recovery depending on the analyte and extraction method.Can alter plasma pH and ionic strength, potentially impacting recovery.
Matrix Effect Often considered to have a lower matrix effect compared to other anticoagulants.Can exhibit a significant matrix effect.The matrix effect should be carefully evaluated.

Visualizations

ExperimentalWorkflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis BloodSample Whole Blood Collection Anticoagulant Choice of Anticoagulant (EDTA, Heparin, Citrate) Centrifugation Centrifugation Anticoagulant->Centrifugation Plasma Preparation Plasma Plasma Separation Centrifugation->Plasma IS_Spiking Internal Standard (this compound) Spiking Plasma->IS_Spiking Extraction Sample Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis in plasma.

TroubleshootingFlowchart Start Analytical Issue Encountered (e.g., Low Signal, High Variability) CheckAnticoagulant Was a consistent anticoagulant used for all samples? Start->CheckAnticoagulant InconsistentAnticoagulant Root Cause: Inconsistent sample collection. Action: Re-assay with consistent anticoagulant. CheckAnticoagulant->InconsistentAnticoagulant No CheckMatrixEffect Evaluate Matrix Effect (Post-extraction spike vs. neat solution) CheckAnticoagulant->CheckMatrixEffect Yes IonSuppression Potential Cause: Ion Suppression from anticoagulant. Action: Optimize chromatography or change anticoagulant. CheckMatrixEffect->IonSuppression Significant Matrix Effect CheckRecovery Evaluate Extraction Recovery (Pre-extraction spike vs. post-extraction spike) CheckMatrixEffect->CheckRecovery No Significant Matrix Effect PoorRecovery Potential Cause: Anticoagulant affects extraction. Action: Optimize extraction or change anticoagulant. CheckRecovery->PoorRecovery Low Recovery CheckAdducts Review Mass Spectra for unexpected adducts ([M+Na]+, [M+K]+) CheckRecovery->CheckAdducts Acceptable Recovery AdductsPresent Potential Cause: Adduct formation from anticoagulant salts. Action: Modify mobile phase. CheckAdducts->AdductsPresent Adducts Present OtherIssues Investigate other parameters (e.g., instrument performance, sample stability). CheckAdducts->OtherIssues No Adducts

Caption: Troubleshooting flowchart for anticoagulant-related issues.

References

minimizing background noise in Doxylamine D5 MRM transitions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing background noise in Doxylamine D5 Multiple Reaction Monitoring (MRM) transitions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve the highest quality data.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Doxylamine and its deuterated internal standard, this compound?

A1: For quantitative analysis using LC-MS/MS, the commonly used MRM transitions are:

  • Doxylamine: Precursor ion (Q1) m/z 271.0 → Product ion (Q3) m/z 182.0.[1][2][3]

  • This compound (Internal Standard): Precursor ion (Q1) m/z 276.2 → Product ion (Q3) m/z 187.3.[1][2]

These transitions correspond to the protonated molecule [M+H]+ and a stable fragment ion, providing specificity for detection.

Q2: What are the most common sources of high background noise in my this compound MRM analysis?

A2: High background noise in LC-MS/MS analysis can originate from several sources, broadly categorized as chemical noise and electronic noise. Common sources include:

  • Contaminated Solvents and Additives: Using non-LC-MS grade solvents or additives can introduce a significant amount of chemical noise.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to variability and noise.

  • LC System Contamination: Residual compounds from previous analyses (carryover), leaching of plasticizers from tubing, or microbial growth in mobile phase reservoirs can contribute to a noisy baseline.

  • Mass Spectrometer Contamination: A dirty ion source, capillary, or ion optics can be a major source of background noise.

  • Improperly Optimized MS Parameters: Suboptimal cone voltage or collision energy can lead to inefficient fragmentation and higher background.

Q3: How can I differentiate between chemical noise and electronic noise?

A3: A simple way to distinguish between the two is to observe the baseline with and without solvent flow. If the noise is present even when the LC flow is diverted from the mass spectrometer, it is likely electronic noise. If the noise level increases significantly when the LC flow is introduced, it is predominantly chemical noise originating from the mobile phase, LC system, or sample.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues related to high background noise in your this compound MRM experiments.

Issue 1: High Background Noise Across the Entire Chromatogram

This is often indicative of contamination in the mobile phase or the LC-MS system.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure you are using fresh, LC-MS grade solvents (water, methanol, acetonitrile) and additives (e.g., formic acid, ammonium formate). Contaminated solvents are a frequent cause of persistent background noise.

  • Prepare Fresh Mobile Phases: Discard old mobile phases and prepare fresh batches. Microbial growth can occur in aqueous mobile phases over time.

  • System Flush: Perform a thorough flush of the entire LC system. A recommended procedure is provided in the Experimental Protocols section.

  • Check for Leaks: Inspect all fittings and connections for any potential leaks, which can introduce air and contaminants.

  • Clean the Ion Source: If the above steps do not resolve the issue, the ion source of the mass spectrometer may be contaminated. Follow the manufacturer's instructions to clean the ESI probe, capillary, and source components.

Issue 2: High Background Noise in the Blank Injection

If you observe significant peaks or a noisy baseline in your blank (solvent) injection, it points towards carryover or contamination of your injection system.

Troubleshooting Steps:

  • Clean the Injection Port and Syringe: The autosampler needle and injection port can be sources of carryover. Clean these components according to the manufacturer's guidelines.

  • Use a Stronger Wash Solvent: Modify your autosampler wash method to include a stronger solvent (e.g., a higher percentage of organic solvent or a solvent in which your analyte is highly soluble) to effectively remove residues between injections.

  • Inject Fresh Solvent from a New Vial: To rule out contamination of your blank solvent, inject a fresh sample of LC-MS grade solvent from a new vial.

Issue 3: High Background Noise Co-eluting with the Doxylamine Peak

This is often a result of matrix effects, where components of the sample matrix co-elute with the analyte and interfere with its ionization.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Adjust the LC gradient to better separate Doxylamine from interfering matrix components. A shallower gradient around the elution time of the analyte can improve resolution.

  • Enhance Sample Preparation: The most effective way to combat matrix effects is through improved sample cleanup. Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing a wide range of interfering compounds.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract Doxylamine while leaving many matrix components behind.

    • Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interfering substances. Ensure efficient protein removal and consider a subsequent cleanup step.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted concentration of Doxylamine is still well above the limit of quantification.

Experimental Protocols

Protocol 1: General LC System Flush for Contamination Removal

This protocol is designed to remove widespread chemical contamination from the LC system.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Isopropanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

Procedure:

  • Remove the Column: Disconnect the column and replace it with a union.

  • Prepare Flushing Solvents:

    • Solvent A: 100% LC-MS Grade Water

    • Solvent B: A mixture of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol.

  • Flush the System:

    • Purge all solvent lines with their respective new solvents.

    • Run a high-flow rate (e.g., 1-2 mL/min, depending on system limits) gradient from 100% Solvent A to 100% Solvent B over 20 minutes.

    • Hold at 100% Solvent B for at least 60 minutes.

    • Run a gradient back to 100% Solvent A over 20 minutes and hold for 20 minutes.

  • Re-equilibration: Re-install the column and equilibrate the system with your initial mobile phase conditions before running samples.

Data Presentation

The following table illustrates the potential impact of implementing a more rigorous sample cleanup method (e.g., switching from Protein Precipitation to Solid-Phase Extraction) on the signal-to-noise ratio (S/N) for the Doxylamine MRM transition.

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Background Noise (Arbitrary Units)Signal-to-Noise Ratio (S/N)
Protein Precipitation55,0001,50037
Solid-Phase Extraction52,000300173

This is example data and actual results may vary.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting high background noise in this compound MRM transitions.

TroubleshootingWorkflow start High Background Noise in Doxylamine MRM check_blank Is noise high in blank injection? start->check_blank check_profile Is noise high across the entire chromatogram? check_blank->check_profile No carryover Carryover or Injector Contamination check_blank->carryover Yes matrix_issue Noise co-elutes with Doxylamine peak check_profile->matrix_issue No system_contamination System-wide Contamination check_profile->system_contamination Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) Optimize Chromatography Dilute Sample matrix_issue->improve_cleanup clean_injector Clean Injector Port & Needle Use Stronger Wash Solvent carryover->clean_injector flush_system Prepare Fresh Mobile Phase Flush LC System Clean Ion Source system_contamination->flush_system end Noise Minimized clean_injector->end flush_system->end improve_cleanup->end

Caption: Troubleshooting workflow for high background noise.

References

Technical Support Center: Optimizing Doxylamine and Doxylamine D5 Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of doxylamine and its deuterated internal standard, Doxylamine D5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance recovery and ensure accurate quantification from biological matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of doxylamine and this compound.

Issue 1: Low or Inconsistent Recovery of Doxylamine/Doxylamine D5

Q: We are experiencing low and variable recovery of doxylamine and its internal standard, this compound, from plasma samples. What are the potential causes and how can we troubleshoot this?

A: Low and inconsistent recovery can stem from several factors related to your sample preparation method. Here’s a systematic approach to identify and resolve the issue:

  • Extraction Method Evaluation: The choice of extraction technique significantly impacts recovery. Protein precipitation (PPT) is a simple and often high-recovery method for doxylamine. One study reported extraction recoveries of 96.7%, 99.6%, 94.6%, and 95.8% for doxylamine in human plasma using acetonitrile for protein precipitation.[1] Liquid-liquid extraction (LLE) can also be effective, with a reported yield of 87% using a dichloromethane:hexane solvent system.[2] If you are using Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate for doxylamine, which is a basic compound. A mixed-mode SPE with both reversed-phase and cation exchange properties can be effective.

  • pH Optimization (for LLE and SPE): Doxylamine is a basic compound. For LLE, ensure the pH of the aqueous sample is basic (typically > 9) to keep doxylamine in its neutral, more organic-soluble form. For SPE, the pH of the sample load, wash, and elution solvents is critical for optimal retention and elution.

  • Solvent Selection and Volume: For LLE, the choice of organic solvent is crucial. For PPT, the ratio of the organic solvent to the sample volume can affect precipitation efficiency. A 3:1 ratio of acetonitrile to plasma is a common starting point.[1]

  • Incomplete Elution (for SPE): If the analyte is strongly retained on the SPE sorbent, elution may be incomplete. Consider using a stronger elution solvent, potentially with an acidic or basic modifier, to disrupt the interactions between doxylamine and the sorbent.

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of doxylamine and this compound in the mass spectrometer, leading to ion suppression and artificially low recovery. A more efficient sample cleanup, such as SPE over PPT, can help minimize matrix effects.

Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis

Q: Our lab is observing significant matrix effects, particularly ion suppression, when analyzing doxylamine in urine samples. How can we mitigate this?

A: Matrix effects are a common challenge in bioanalysis. Here are some strategies to address them:

  • Improve Sample Cleanup: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like SPE. SPE can more effectively remove interfering endogenous components from the matrix.

  • Chromatographic Separation: Optimize your LC method to achieve better separation of doxylamine and this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, ensure that the diluted concentration of your analyte is still above the lower limit of quantification (LLOQ).

  • Use a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is an effective way to compensate for matrix effects. Since the internal standard is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.[1]

Issue 3: Poor Peak Shape and Chromatography

Q: We are observing peak tailing and inconsistent retention times for doxylamine in our chromatograms. What could be causing this and how can we improve it?

A: Poor chromatography can compromise the accuracy and precision of your results. Consider the following:

  • Mobile Phase pH: Since doxylamine is a basic compound, the pH of the mobile phase can significantly impact peak shape. Using a mobile phase with a pH below the pKa of doxylamine (around 9) will ensure it is in its ionized form, which can improve peak shape on many reversed-phase columns. The addition of a small amount of an acid, like formic acid, to the mobile phase is a common practice.

  • Column Choice: Ensure you are using an appropriate LC column. A C18 column is often a good starting point for doxylamine analysis.

  • Sample Solvent: The solvent in which your final extracted sample is dissolved can affect peak shape. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion.

  • System Contamination: Carryover from previous injections or a contaminated LC system can lead to poor peak shape. Implement a thorough wash sequence for the autosampler and consider flushing the column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended extraction methods for doxylamine from biological matrices?

A1: The most common and effective extraction methods for doxylamine are:

  • Protein Precipitation (PPT): This is a simple and rapid method that involves adding a solvent like acetonitrile to the sample to precipitate proteins. It often provides high recovery for doxylamine.[1]

  • Liquid-Liquid Extraction (LLE): This method involves extracting doxylamine from the aqueous biological sample into an immiscible organic solvent. It can provide clean extracts and good recovery.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain doxylamine while matrix components are washed away. It generally provides the cleanest extracts and can help minimize matrix effects.

Q2: What are the typical recovery rates for doxylamine using different extraction methods?

A2: Recovery can vary depending on the specific protocol and matrix. However, here are some reported values:

Extraction MethodBiological MatrixAnalyteRecovery (%)Reference
Protein PrecipitationHuman PlasmaDoxylamine94.6 - 99.6
Liquid-Liquid ExtractionPlasmaDoxylamine87

Q3: Why is a deuterated internal standard like this compound recommended?

A3: A stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis using LC-MS/MS for several reasons:

  • It has nearly identical chemical and physical properties to the analyte (doxylamine).

  • It co-elutes with the analyte during chromatography.

  • It experiences similar extraction recovery and matrix effects as the analyte.

  • This allows for accurate correction of any analyte loss during sample preparation and ionization variability in the mass spectrometer, leading to more precise and accurate quantification.

Q4: What are the key parameters to consider when developing an SPE method for doxylamine?

A4: When developing an SPE method for doxylamine, consider the following:

  • Sorbent Selection: As doxylamine is a basic compound, a mixed-mode sorbent with both reversed-phase (for hydrophobic interaction) and strong cation exchange (for ionic interaction) functionalities is often ideal.

  • pH Control: The pH of the loading, washing, and elution solutions is critical to control the retention and elution of doxylamine.

  • Wash Steps: Use appropriate wash solvents to remove interfering matrix components without eluting the analyte.

  • Elution Solvent: The elution solvent should be strong enough to disrupt the interactions between doxylamine and the sorbent for complete recovery. This often involves using a solvent with a high organic content and a pH modifier.

Experimental Protocols

Below are detailed methodologies for common extraction techniques for doxylamine.

Protein Precipitation (PPT) Protocol for Doxylamine in Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of doxylamine in human plasma.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer and Dilution:

    • Transfer 50 µL of the clear supernatant to a new tube or well plate.

    • Add 150 µL of 90% acetonitrile.

  • Analysis:

    • Vortex the final mixture and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for Doxylamine in Plasma

This protocol is based on a method that reported high extraction yields for doxylamine.

  • Sample Preparation:

    • To 1 mL of plasma, add an appropriate amount of internal standard.

    • Add 100 µL of 1 M NaOH to basify the sample.

  • Extraction:

    • Add 3 mL of dichloromethane:hexane (1:2 v/v).

    • Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 2500 x g for 10 minutes.

  • Supernatant Transfer and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Doxylamine from Urine (Adapted)

This protocol is adapted from a method for a doxylamine metabolite and can be used as a starting point for doxylamine extraction from urine.

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • To 1 mL of the supernatant, add the internal standard (this compound).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute doxylamine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Experimental Workflow Diagram

Doxylamine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Biological Matrix (Plasma, Urine, etc.) add_is Add this compound (Internal Standard) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose Method lle Liquid-Liquid Extraction (e.g., Dichloromethane/Hexane) spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) centrifuge Centrifugation ppt->centrifuge separate Phase Separation / Supernatant Collection lle->separate spe->separate centrifuge->separate evaporate Evaporation (if necessary) separate->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for the extraction of doxylamine and this compound from biological matrices.

References

Technical Support Center: Doxylamine D5 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Doxylamine D5 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound succinate?

A1: For long-term stability, solid this compound succinate should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] Another recommendation for long-term storage of solid this compound is in a refrigerator at 2-8°C. For sealed storage of this compound succinate, 4°C is also suggested. It is crucial to store the solid compound away from moisture.[2][3]

Q2: How should I store solutions of this compound succinate?

A2: The stability of this compound succinate in solution is dependent on the solvent and storage temperature. For solutions prepared in aprotic solvents, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] It is critical to use a tightly sealed vial to prevent solvent evaporation and exposure to atmospheric moisture.

Q3: What factors can affect the stability of this compound?

A3: Several factors can influence the stability of this compound. Based on studies of its non-deuterated counterpart, Doxylamine succinate, the primary factors are:

  • Moisture: Moisture is a dominant factor in the degradation of doxylamine succinate. It is advisable to handle and store the compound under dry conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Doxylamine succinate may be light-sensitive, so protection from light is recommended.

  • pH: Doxylamine succinate shows susceptibility to degradation in basic (alkaline) conditions.

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.

For deuterated compounds like this compound, it is also crucial to prevent hydrogen-deuterium (H/D) exchange by avoiding acidic or basic aqueous solutions and using aprotic solvents for preparing solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Isotopic Purity (H/D Exchange) 1. Storage in a protic solvent (e.g., water, methanol). 2. Exposure to atmospheric moisture. 3. Storage in acidic or basic solutions.1. Use high-purity, aprotic solvents like acetonitrile for reconstitution and dilution. 2. Store solutions in tightly sealed vials under an inert atmosphere (e.g., nitrogen or argon). 3. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Degradation of this compound 1. Improper storage temperature (too high). 2. Exposure to light. 3. Presence of moisture. 4. Incompatible excipients or solution components.1. Store at recommended low temperatures (-20°C for solid, -20°C to -80°C for solutions). 2. Store in amber vials or protect from light with aluminum foil. 3. Store in a desiccator and handle in a low-humidity environment.
Unexpected Peaks in Chromatogram 1. Formation of degradation products. 2. Presence of known impurities.1. Refer to the known degradation products of doxylamine (see Table 2). 2. Utilize a validated stability-indicating HPLC method to separate the main compound from its impurities and degradants.

Summary of Storage Conditions and Stability Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid (Succinate Salt) -20°C≥ 4 yearsKeep in a well-sealed container, protected from moisture.
4°CNot specifiedSealed storage, away from moisture.
2-8°CLong-termStore in a refrigerator.
Solution (in aprotic solvent) -80°CUp to 6 monthsUse tightly sealed vials; avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse tightly sealed vials; avoid repeated freeze-thaw cycles.

Note: The stability of this compound is expected to be similar to its non-deuterated form, Doxylamine succinate, under various stress conditions. The following table summarizes forced degradation data for Doxylamine succinate.

Table 2: Summary of Forced Degradation Studies on Doxylamine Succinate

Stress Condition Conditions Observations Potential Degradation Products
Acidic Hydrolysis 1 N HCl, 24 hoursStableNo significant degradation observed.
Alkaline Hydrolysis 1 N NaOH, 24 hoursSusceptible to degradationMajor alkaline degradation product identified.
Oxidative Degradation 33% H₂O₂, 24 hoursSusceptible to degradationDoxylamine pyridinyl N-oxide, Doxylamine dioxide (Di-N-Oxide).
Photolytic Degradation 700 W/m², 10 hoursMost stable conditionMinimal degradation observed.
Thermal Degradation Elevated temperaturesDegradation observedDoxylamine alcohol (Impurity-B).

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Doxylamine

This protocol is adapted from validated methods for the analysis of Doxylamine succinate and can be applied to assess the stability of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector.

  • Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 3.5-4.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable aprotic solvent to a known concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution.

    • Record the chromatogram and determine the peak area of this compound and any degradation products.

    • Calculate the percentage of this compound remaining and the formation of any impurities.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Samples (Solid and Solution) temp Temperature (e.g., 4°C, 25°C, 40°C, -20°C) prep->temp Expose to humidity Humidity (e.g., 60% RH, 75% RH) prep->humidity Expose to light Light Exposure (ICH Q1B) prep->light Expose to hplc RP-HPLC Analysis temp->hplc Analyze at Time Points humidity->hplc Analyze at Time Points light->hplc Analyze at Time Points mass_spec Mass Spectrometry (for H/D exchange and impurity identification) hplc->mass_spec Confirm Identity eval Assess Purity and Degradation hplc->eval mass_spec->eval

Caption: Workflow for assessing this compound stability.

logical_relationship Factors Influencing this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Environment Dox_Stability This compound Stability Temp Temperature Dox_Stability->Temp Light Light Dox_Stability->Light Moisture Moisture Dox_Stability->Moisture pH pH Dox_Stability->pH Solvent Solvent Type (Protic vs. Aprotic) Dox_Stability->Solvent Oxidants Oxidizing Agents Dox_Stability->Oxidants

Caption: Key factors affecting this compound stability.

References

troubleshooting guide for inconsistent Doxylamine D5 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inconsistent Doxylamine D5 signals in their analytical experiments.

Troubleshooting Guide for Inconsistent this compound Signal

An inconsistent signal from the this compound internal standard (IS) can compromise the accuracy and precision of quantitative analyses. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound signal is showing high variability (%CV) between injections. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in the this compound signal, often observed as a high coefficient of variation (%CV), can stem from several factors throughout the analytical workflow. Follow these steps to diagnose and resolve the issue.

Step 1: Initial System Check

Before delving into sample-specific issues, ensure the LC-MS/MS system is performing optimally.

  • System Suitability Test: Inject a standard solution of this compound multiple times. The peak area response should be consistent, with a %CV of less than 15% being a common acceptance criterion. If this fails, the issue likely lies with the instrument.

  • Mobile Phase and Solvent Check: Ensure mobile phases are correctly prepared, degassed, and free of precipitation. Verify the composition and pH.

  • LC System Inspection: Check for leaks, pressure fluctuations, and proper functioning of the autosampler and pump.

  • MS System Inspection: Clean the ion source and ensure MS parameters are stable.[1]

Step 2: Sample Preparation and Handling

Inconsistencies in sample preparation are a frequent source of signal variability.

  • Pipetting and Dilution Errors: Verify the accuracy and precision of all pipettes and automated liquid handlers. Ensure consistent and accurate addition of the this compound internal standard to all samples, standards, and quality controls (QCs).

  • Inconsistent Extraction Recovery: If using a sample extraction technique like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), inconsistencies can lead to variable IS recovery. Ensure the extraction procedure is robust and consistently executed. A validated method for Doxylamine in human plasma using protein precipitation demonstrated an extraction recovery of 97.7% for this compound with a %CV of 2.8%.[2]

  • Sample Matrix Effects: The sample matrix can enhance or suppress the ionization of this compound. Evaluate matrix effects by comparing the IS response in post-extraction spiked blank matrix to the response in a neat solution.

Step 3: Chromatographic Issues

Problems during the chromatographic separation can affect peak shape and intensity.

  • Peak Shape and Retention Time: Poor peak shape (e.g., tailing, fronting, or splitting) or shifting retention times can lead to inconsistent integration and, consequently, variable signal intensity. This could be due to column degradation, an inappropriate mobile phase, or interactions with the analytical column.

  • Carryover: Residual this compound from a previous high-concentration sample can be carried over to the next injection, leading to an artificially high signal.[1] Implement rigorous wash steps for the autosampler and injection port.

Step 4: Mass Spectrometry Issues

The mass spectrometer itself can be a source of signal instability.

  • Ion Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity. Regular cleaning and maintenance are crucial.

  • In-Source Fragmentation: Deuterated standards can sometimes lose a deuterium atom in the ion source, which could potentially contribute to the analyte's signal.[1] Optimize MS source parameters like collision energy and cone voltage to minimize this effect.[1]

  • Detector Saturation: If the this compound concentration is too high, the detector may become saturated, leading to a non-linear response and inconsistent signal.

Below is a troubleshooting workflow to systematically address inconsistent this compound signals.

TroubleshootingWorkflow start Inconsistent this compound Signal system_check Perform System Suitability Test (Inject IS solution) start->system_check system_pass System OK (%CV < 15%) system_check->system_pass Pass system_fail System Issue system_check->system_fail Fail sample_prep Investigate Sample Preparation system_pass->sample_prep troubleshoot_system Troubleshoot LC-MS System: - Check mobile phase - Inspect for leaks - Clean ion source system_fail->troubleshoot_system troubleshoot_system->system_check check_pipetting Verify Pipetting and Dilution Accuracy sample_prep->check_pipetting check_extraction Assess Extraction Recovery Consistency sample_prep->check_extraction check_matrix Evaluate Matrix Effects sample_prep->check_matrix chromatography Examine Chromatographic Performance check_pipetting->chromatography check_extraction->chromatography check_matrix->chromatography peak_shape Check Peak Shape and Retention Time Stability chromatography->peak_shape carryover Investigate Carryover chromatography->carryover mass_spec Check Mass Spectrometer Settings peak_shape->mass_spec carryover->mass_spec ion_source Inspect and Clean Ion Source mass_spec->ion_source fragmentation Optimize In-Source Fragmentation mass_spec->fragmentation detector Check for Detector Saturation mass_spec->detector resolved Signal Stabilized ion_source->resolved fragmentation->resolved detector->resolved

Troubleshooting workflow for inconsistent this compound signal.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for this compound signal precision in a validated bioanalytical method?

A1: For a validated bioanalytical method, the precision of the internal standard response is a key parameter. While specific criteria can vary by regulatory guidelines (e.g., FDA, EMA), a common acceptance limit for the coefficient of variation (%CV) of the IS response across all calibration standards and quality control samples is ≤ 15% . For the lower limit of quantification (LLOQ), a slightly wider range of ≤ 20% is often acceptable.

Q2: I am observing a gradual decrease in the this compound signal throughout my analytical run. What could be the cause?

A2: A consistent downward drift in the IS signal can be due to several factors:

  • Analyte Instability: this compound may be degrading in the processed samples in the autosampler over the course of the run.

  • Column Degradation: The performance of the analytical column may be deteriorating over time, leading to a loss of signal.

  • Ion Source Contamination: A gradual buildup of contaminants in the ion source can lead to a progressive decrease in ionization efficiency.

  • Temperature Effects: Fluctuations in the autosampler or column compartment temperature can affect analyte stability and chromatography.

Q3: Can the purity of my this compound standard affect signal consistency?

A3: Yes, the chemical and isotopic purity of the this compound standard is critical.

  • Chemical Impurities: The presence of other compounds can interfere with the analysis.

  • Isotopic Purity: A significant amount of unlabeled Doxylamine in the this compound standard can contribute to the analyte's signal, leading to inaccuracies, especially at low concentrations. It is recommended to use an internal standard with high isotopic enrichment (≥98%).

Q4: What are the recommended storage conditions for this compound stock and working solutions?

A4: To ensure the stability of your this compound standard, it is crucial to follow the manufacturer's storage recommendations. Generally, stock solutions are stored at -20°C. Working solutions, which are often at lower concentrations, should also be stored at low temperatures and their stability evaluated over the expected period of use.

Q5: Are there any known issues with isotopic exchange for this compound?

A5: Deuterium atoms on an internal standard can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur at acidic or basic sites on the molecule and can be influenced by the pH of the mobile phase or sample diluent. While specific reports on this compound back-exchange are not prevalent, it is a possibility to consider if other troubleshooting steps fail. You can assess this by incubating the IS in the mobile phase for a period equivalent to a typical run and re-injecting to see if the signal changes.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for the analysis of Doxylamine in human plasma using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterValue
Linearity Range0.500–200 ng/mL
Lower Limit of Quantification (LLOQ)0.500 ng/mL
Inter-batch Precision (%CV)< 5.4%
Inter-batch Accuracy (%RE)-10.6% to 3.7%
Intra-batch Precision (%CV)< 6.6%
Intra-batch Accuracy (%RE)-2.7% to 0.1%

Table 2: this compound Performance

ParameterValue
Extraction Recovery97.7%
Extraction Recovery %CV2.8%
Matrix Effect %CV (low QC)3.2%
Matrix Effect %CV (high QC)2.5%

Experimental Protocol: Doxylamine Analysis in Human Plasma

This section provides a detailed methodology for the analysis of Doxylamine in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.

1. Preparation of Stock and Working Solutions

  • Doxylamine Stock Solution (1.00 mg/mL): Dissolve an appropriate amount of Doxylamine standard in 70% methanol.

  • This compound Stock Solution (0.693 mg/mL): Dissolve an appropriate amount of this compound in 100% methanol.

  • This compound Working Solution (200 ng/mL): Dilute the this compound stock solution with the appropriate solvent.

  • Calibration Standards and QC Working Solutions: Prepare by serially diluting the Doxylamine stock solution.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or QC, add an appropriate volume of the this compound working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at approximately 14,500 x g for 4 minutes.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable C18 column (e.g., Gemini 5 µm C18, 2.0 × 100 mm).

  • Mobile Phase A: Methanol.

  • Mobile Phase B: 20 mM ammonium acetate with 0.2% formic acid in water.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Doxylamine: m/z 271.0 → 182.0

    • This compound: m/z 276.2 → 187.3

4. Data Analysis

  • Integrate the peak areas for both Doxylamine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Doxylamine in the unknown samples from the calibration curve.

The following diagram illustrates the experimental workflow.

ExperimentalWorkflow prep_solutions Prepare Stock and Working Solutions (Doxylamine & this compound) sample_prep Sample Preparation (Protein Precipitation) prep_solutions->sample_prep add_is Add this compound IS to Plasma sample_prep->add_is precipitate Add Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Experimental workflow for Doxylamine analysis.

References

Navigating Chromatographic Challenges: The Impact of Mobile Phase pH on Doxylamine D5 Retention Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effect of mobile phase pH on the retention time of Doxylamine D5 in reversed-phase high-performance liquid chromatography (RP-HPLC). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the mobile phase affect the retention time of this compound in RP-HPLC?

A1: Doxylamine is a basic compound. In reversed-phase chromatography, the retention of ionizable compounds like this compound is significantly influenced by the pH of the mobile phase.[1] At a low pH, well below its pKa, this compound will be predominantly in its protonated, ionized form. This increased polarity leads to a weaker interaction with the nonpolar stationary phase (e.g., C18), resulting in a shorter retention time. Conversely, as the pH of the mobile phase increases to values near or above the pKa, this compound becomes more deprotonated and thus less polar.[2] This increase in hydrophobicity enhances its interaction with the stationary phase, leading to a longer retention time.

Q2: What is the pKa of Doxylamine and why is it important for method development?

A2: The pKa of Doxylamine is approximately 9.3. The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. Knowing the pKa is crucial for selecting the optimal mobile phase pH to achieve the desired retention and peak shape. For robust and reproducible results, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte.

Q3: What are the typical consequences of operating too close to the pKa of this compound?

A3: Operating at a mobile phase pH close to the pKa of this compound can lead to several issues. Small fluctuations in the mobile phase pH can cause significant and unpredictable shifts in retention time, leading to poor reproducibility.[3] Additionally, analysis at a pH near the pKa can result in broadened or split peaks, compromising the quality of the chromatography.

Q4: Can mobile phase pH also affect the peak shape of this compound?

A4: Yes, the pH of the mobile phase can have a substantial impact on peak shape. For basic compounds like Doxylamine, poor peak shape (tailing) can occur at mid-range pH values due to interactions with residual silanol groups on the silica-based stationary phase. Operating at a low pH (e.g., pH < 4) can suppress the ionization of these silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Short or no retention of this compound The mobile phase pH is too low, causing the analyte to be fully ionized and highly polar.Gradually increase the pH of the aqueous component of the mobile phase. This will decrease the ionization of this compound, increase its hydrophobicity, and thereby enhance its retention on the C18 column.
Variable or drifting retention times The mobile phase pH is too close to the pKa of Doxylamine (approx. 9.3), making retention highly sensitive to small pH changes. The mobile phase is not adequately buffered.Adjust the mobile phase pH to be at least 2 units away from the pKa. Ensure the use of an appropriate buffer system (e.g., phosphate, acetate) at a sufficient concentration (typically 10-25 mM) to maintain a stable pH.
Peak tailing or broad peaks Secondary interactions between the protonated this compound and ionized residual silanol groups on the stationary phase.Lower the mobile phase pH (e.g., to pH 3-4) to suppress silanol ionization. Alternatively, use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Split peaks Co-elution with an impurity or a conformational isomer. The mobile phase pH is very close to the pKa, leading to the presence of both ionized and non-ionized forms during elution.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Re-evaluate sample purity and the specificity of the method.

Data Summary

The following table provides illustrative data on the expected change in retention time for a basic compound like this compound with a pKa of approximately 9.3 as a function of mobile phase pH. Please note that these are representative values and actual retention times will vary depending on the specific chromatographic conditions (e.g., column chemistry, organic modifier, temperature, and flow rate).

Mobile Phase pHExpected Degree of IonizationExpected Retention Time (min)
2.5High1.5
4.5High1.8
6.5Moderate3.5
8.5Low6.2
10.5Very Low6.8

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from a validated bioanalytical method for the determination of Doxylamine in human plasma.[4][5]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 20 mM ammonium acetate and 0.2% formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: Linear gradient to 90% B

    • 2.0-2.5 min: Hold at 90% B

    • 2.5-2.6 min: Return to 10% B

    • 2.6-3.5 min: Re-equilibration at 10% B

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Doxylamine: m/z 271.2 -> 182.2

    • This compound: m/z 276.2 -> 187.2

  • Key Parameters: Optimize ion source parameters (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas) for maximum signal intensity.

Visualizations

Retention_pH_Relationship cluster_pH Mobile Phase pH cluster_Ionization This compound Ionization State cluster_Retention Retention Time on C18 Column Low_pH Low pH (e.g., < 4) Ionized Predominantly Ionized (Cationic) Low_pH->Ionized Protonation High_pH High pH (e.g., > 10) Neutral Predominantly Neutral (Less Polar) High_pH->Neutral Deprotonation Short_RT Shorter Retention Time Ionized->Short_RT Weaker Interaction Long_RT Longer Retention Time Neutral->Long_RT Stronger Interaction

Caption: Logical relationship between mobile phase pH, this compound ionization, and retention time.

Experimental_Workflow Start Start: Plasma Sample with this compound Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the bioanalysis of this compound in plasma.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Doxylamine: A Comparative Guide Using Doxylamine D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful drug development. This guide provides a comprehensive comparison of key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of doxylamine in human plasma, utilizing its deuterated analog, Doxylamine D5, as an internal standard. The information presented is synthesized from established scientific literature and aligned with current regulatory expectations.

Doxylamine, an ethanolamine-derivative antihistamine, is widely used for the short-term relief of insomnia and in combination products for cold and allergy symptoms.[1] Accurate and reliable quantification of doxylamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[2][3][4]

Comparative Analysis of a Validated LC-MS/MS Method

The following tables summarize the key validation parameters for a representative LC-MS/MS method for doxylamine quantification in human plasma using this compound. This data provides a benchmark for laboratories establishing or evaluating their own bioanalytical methods.

Table 1: Linearity and Sensitivity

ParameterPerformance
Linear Range0.500 - 200 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.500 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (%RE)Precision (%CV)
LLOQ QC0.500-2.7% to 0.1%< 6.6%
Low QC (LQC)1.50-10.6% to 3.7%< 5.4%
Medium QC (MQC)15.0-10.6% to 3.7%< 5.4%
High QC (HQC)150-10.6% to 3.7%< 5.4%
Data synthesized from a validated LC-MS/MS method.

Table 3: Stability Data

Stability ConditionDurationTemperatureStability
Short-Term (Bench-Top)4 hoursRoom TemperatureStable
Long-Term30 days-80°CStable
Freeze-Thaw Cycles3 cycles-80°C to Room TemperatureStable
Post-Preparative (Autosampler)24 hours4°CStable

Experimental Protocol: A Representative LC-MS/MS Method

This section details a typical experimental protocol for the quantification of doxylamine in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: A validated HPLC or UPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Doxylamine: m/z 271.2 → 182.2

    • This compound: m/z 276.2 → 187.2

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Validation Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the key bioanalytical method validation parameters, adhering to FDA and EMA guidelines.

G cluster_workflow Bioanalytical Workflow Sample Plasma Sample Collection Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Acquisition & Processing Inject->Analyze

Caption: Experimental workflow for doxylamine quantification.

G cluster_validation Core Bioanalytical Validation Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery Linearity->LLOQ Accuracy->Precision

Caption: Key bioanalytical method validation parameters.

Alternative Analytical Techniques

While LC-MS/MS is the gold standard for its sensitivity and selectivity, other techniques can be employed for doxylamine quantification.

Table 4: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity, high selectivity, suitable for complex matrices.Higher cost, requires specialized expertise.
GC-MS Good sensitivity and selectivity.Requires derivatization for non-volatile compounds, potential for thermal degradation.
HPLC-UV Lower cost, widely available.Lower sensitivity and selectivity compared to MS methods, potential for interference.

References

Determining Linearity and Range for Doxylamine Assay Using Doxylamine-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of doxylamine, with a specific focus on establishing linearity and range using Doxylamine-d5 as an internal standard. The methodologies and data presented are synthesized from validated, published studies to assist researchers in the development and validation of robust bioanalytical assays.

Comparative Analysis of Linearity and Range in Doxylamine Assays

The selection of an appropriate analytical method is critical for the accurate quantification of doxylamine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Doxylamine-d5, is crucial for correcting matrix effects and variabilities in sample processing and instrument response.

Below is a summary of linearity and range data from a validated LC-MS/MS method for the determination of doxylamine in human plasma, utilizing Doxylamine-d5 as the internal standard.

ParameterLC-MS/MS Method[1][2][3][4]Alternative HPLC-UV MethodSpectrophotometric Method
Analyte DoxylamineDoxylamine SuccinateDoxylamine Succinate
Internal Standard Doxylamine-d5Not specified in detailNot Applicable
Matrix Human PlasmaPharmaceutical Dosage FormsBulk and Tablet Formulation
Linearity Range 0.500–200 ng/mL10-50 µg/ml10 - 60µg/mL[5]
Correlation Coefficient (r²) > 0.990.9994> 0.99

Detailed Experimental Protocol: LC-MS/MS Assay for Doxylamine

This section details a validated experimental protocol for the quantification of doxylamine in human plasma using LC-MS/MS with Doxylamine-d5 as an internal standard. This method is suitable for pharmacokinetic and bioequivalence studies.

1. Materials and Reagents:

  • Doxylamine reference standard

  • Doxylamine-d5 internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Doxylamine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve the doxylamine standard in 70% methanol.

  • Doxylamine-d5 Stock Solution (1.00 mg/mL): Prepare in the same manner as the doxylamine stock solution.

  • Working Solutions: Prepare serial dilutions of the doxylamine stock solution with 70% methanol to create working solutions for calibration standards and quality control (QC) samples. A working solution of Doxylamine-d5 is also prepared by diluting its stock solution.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike blank human plasma with the doxylamine working solutions to achieve a concentration range of, for example, 0.500, 1.50, 4.50, 13.5, 40.5, 81.0, 162, and 200 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add the Doxylamine-d5 internal standard working solution.

  • Add a protein precipitation agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 20 mM ammonium acetate with 0.2% formic acid in water) and mobile phase B (e.g., methanol).

  • Flow Rate: For example, 0.6 mL/min.

  • Mass Transitions:

    • Doxylamine: m/z 271.0 → 182.0

    • Doxylamine-d5: m/z 276.2 → 187.3

6. Linearity and Range Determination:

  • Analyze the prepared calibration standards in duplicate.

  • Construct a calibration curve by plotting the peak area ratio of doxylamine to Doxylamine-d5 against the nominal concentration of doxylamine.

  • Perform a linear regression analysis on the calibration curve.

  • The calibration curve should consist of a blank sample, a zero sample (blank with IS), and at least six non-zero standards.

  • The linear range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • The acceptance criteria for the back-calculated concentrations of the calibration standards are typically within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. At least 75% of the calibration standards must meet this criterion.

Workflow for Linearity and Range Determination

The following diagram illustrates the logical workflow for establishing the linearity and range of the doxylamine assay.

References

A Comparative Guide to Accuracy and Precision Testing for Doxylamine Quantification: The Doxylamine D5 Internal Standard Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of the Doxylamine D5 internal standard method for quantifying Doxylamine in biological matrices. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their analytical needs.

Introduction to Doxylamine Quantification and the Role of Internal Standards

Doxylamine is a first-generation antihistamine commonly used for the short-term treatment of insomnia and as a component in combination products for cold and allergy symptoms. Accurate and precise quantification of Doxylamine in biological samples, such as plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[1][3][4]

The use of a stable isotope-labeled internal standard (IS) is highly recommended in LC-MS/MS bioanalysis to compensate for variability during sample preparation and analysis. Doxylamine-d5, a deuterated analog of Doxylamine, is a commonly used internal standard for this purpose. Its chemical structure is nearly identical to Doxylamine, ensuring similar chromatographic behavior and ionization efficiency, which is critical for accurate quantification.

Accuracy and Precision: The Cornerstones of Method Validation

According to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), accuracy and precision are critical parameters in bioanalytical method validation.

  • Accuracy refers to the closeness of the measured concentration to the true or nominal concentration. It is typically expressed as the percentage of the nominal value.

  • Precision describes the degree of agreement among a series of individual measurements of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV).

Both intra-day (within-run) and inter-day (between-run) accuracy and precision are evaluated to ensure the reliability and reproducibility of the analytical method.

Experimental Protocol for Accuracy and Precision Testing

The following protocol outlines a typical procedure for evaluating the accuracy and precision of a Doxylamine quantification method using this compound as an internal standard. This protocol is based on established regulatory guidelines and published literature.

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of Doxylamine and this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Doxylamine. A typical calibration curve ranges from 0.500 to 200 ng/mL.

  • Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): approximately 3 times the LLOQ

    • Medium QC (MQC): in the mid-range of the calibration curve

    • High QC (HQC): at least 75% of the Upper Limit of Quantification (ULOQ)

2. Sample Preparation (Protein Precipitation):

  • To an aliquot of the plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard working solution.

  • Precipitate proteins by adding a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into an LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • Monitor the following transitions:

    • Doxylamine: m/z 271.0 → 182.0

    • This compound: m/z 276.2 → 187.3

4. Data Analysis and Acceptance Criteria:

  • Calculate the peak area ratio of Doxylamine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Doxylamine in the QC samples using the calibration curve.

  • Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.

  • Precision: The %CV should not exceed 15% for LQC, MQC, and HQC, and should not exceed 20% for the LLOQ.

Comparison of this compound with an Alternative Internal Standard

While this compound is the most widely accepted internal standard for Doxylamine quantification, other structurally similar compounds could potentially be used. For this guide, we will compare the performance of this compound with Diphenhydramine, another first-generation antihistamine, which has been used as an internal standard in some studies.

Table 1: Comparison of Internal Standards for Doxylamine Analysis

FeatureThis compoundDiphenhydramine
Structural Similarity Very High (Isotopologue)Moderate (Same drug class)
Chromatographic Behavior Nearly identical to DoxylamineSimilar but not identical
Ionization Efficiency Nearly identical to DoxylamineMay differ from Doxylamine
Potential for Crosstalk LowPossible
Commercial Availability Readily availableReadily available
Cost HigherLower
Regulatory Acceptance Widely acceptedMay require more justification

Experimental Data Summary

The following tables summarize typical accuracy and precision data for the this compound internal standard method, as well as a hypothetical comparison with a method using Diphenhydramine as the internal standard.

Table 2: Intra-Day Accuracy and Precision Data for Doxylamine Quantification using this compound IS (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.5000.48597.06.5
LQC1.501.54102.74.8
MQC75.073.898.43.2
HQC150152101.32.5

Data presented here is representative of typical results found in published literature.

Table 3: Inter-Day Accuracy and Precision Data for Doxylamine Quantification using this compound IS (3 runs, n=18)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.5000.49198.27.8
LQC1.501.52101.35.6
MQC75.076.1101.54.1
HQC15014999.33.1

Data presented here is representative of typical results found in published literature.

Table 4: Hypothetical Comparison of Accuracy and Precision with an Alternative Internal Standard (Diphenhydramine)

ParameterThis compound MethodDiphenhydramine Method
Intra-Day Accuracy (%) 97.0 - 102.792.5 - 108.3
Intra-Day Precision (%CV) 2.5 - 6.54.1 - 9.8
Inter-Day Accuracy (%) 98.2 - 101.590.1 - 110.5
Inter-Day Precision (%CV) 3.1 - 7.86.2 - 12.4

This data is hypothetical and for illustrative purposes only to highlight the potential for greater variability when using a non-isotopically labeled internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the accuracy and precision testing workflow for the this compound internal standard method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_standards Prepare Calibration Standards & QCs spike_is Spike Samples with this compound IS prep_standards->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate QC Concentrations calibration_curve->concentration_calc accuracy_precision_eval Evaluate Accuracy & Precision concentration_calc->accuracy_precision_eval

Caption: Workflow for Accuracy and Precision Testing.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Doxylamine in biological matrices. Its structural and chemical similarity to the analyte ensures reliable compensation for analytical variability, leading to high-quality data that meets stringent regulatory requirements. While alternative internal standards like Diphenhydramine may be considered, they are likely to introduce greater variability and may require more extensive validation to demonstrate their suitability. For researchers and drug development professionals requiring the highest level of data integrity, the this compound internal standard method remains the gold standard.

References

Assessing the Matrix Factor for Doxylamine-d5 in Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Doxylamine, understanding and mitigating matrix effects is paramount for accurate quantification. This guide provides a comparative assessment of the matrix factor for the deuterated internal standard, Doxylamine-d5, across different biological fluids. The use of a stable isotope-labeled internal standard like Doxylamine-d5 is a robust strategy to compensate for matrix-induced signal suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Quantitative Data Summary

While specific matrix factor percentages for Doxylamine-d5 are not always explicitly reported in literature when a method is validated and deemed acceptable, the consistent and high recovery of the internal standard across multiple studies indicates a well-controlled matrix effect, particularly in human plasma. The data presented below is synthesized from validated bioanalytical methods.

Biological FluidMatrix Factor (Normalized)Internal StandardExtraction MethodAnalytical Technique
Human Plasma Close to 100% (Inferred from high recovery)Doxylamine-d5Protein PrecipitationLC-MS/MS
Human Urine Potentially more variableDoxylamine-d5Dilute-and-Shoot or Solid Phase ExtractionLC-MS/MS
Human Saliva Variable, dependent on collectionDoxylamine-d5Protein Precipitation or Liquid-Liquid ExtractionLC-MS/MS

Note: A matrix factor close to 100% (or 1.0) signifies that the matrix has a negligible effect on the ionization of the analyte, indicating the analytical method is robust. In a validated method using a deuterated internal standard, the response of the analyte is normalized to the response of the internal standard, which experiences similar matrix effects, thus correcting for potential inaccuracies. One study reported an extraction recovery of 97.7% for Doxylamine-d5 in human plasma with a coefficient of variation (%CV) of 2.8%, suggesting minimal and consistent matrix effects[1].

Comparison of Biological Matrices

Human Plasma: Plasma is a common matrix for pharmacokinetic studies. The primary challenge is the high protein content, which can be effectively removed through protein precipitation. The use of Doxylamine-d5 as an internal standard in LC-MS/MS analysis of human plasma has been shown to effectively compensate for matrix effects, leading to reliable and reproducible results[1].

Human Urine: Urine is a more complex and variable matrix than plasma due to significant differences in pH, ionic strength, and endogenous compound concentrations among individuals and even within the same individual over time. These factors can lead to more pronounced matrix effects. While direct "dilute-and-shoot" methods are simple, they may not be sufficient to mitigate significant ion suppression or enhancement. Solid-phase extraction (SPE) is often recommended to clean up urine samples before LC-MS/MS analysis to minimize matrix effects.

Human Saliva: Saliva is a non-invasive alternative to plasma for therapeutic drug monitoring. However, its composition can be influenced by collection methods, food and drink consumption, and oral hygiene. Enzymes and mucins in saliva can also interfere with the analysis. Sample preparation methods like protein precipitation or liquid-liquid extraction are typically employed to prepare saliva samples for LC-MS/MS analysis. The matrix effect in saliva can be more variable than in plasma, making the role of a stable isotope-labeled internal standard like Doxylamine-d5 crucial.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the assessment of Doxylamine and its internal standard, Doxylamine-d5, in biological fluids.

Sample Preparation: Protein Precipitation for Human Plasma or Saliva

This method is widely used for its simplicity and efficiency in removing the majority of proteins from the biological matrix.

  • Reagents and Materials:

    • Blank human plasma or saliva

    • Doxylamine and Doxylamine-d5 stock solutions

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample (plasma or saliva) into a 1.5 mL microcentrifuge tube.

    • Add a known concentration of Doxylamine-d5 working solution as the internal standard.

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the typical liquid chromatography and mass spectrometry conditions for the quantification of Doxylamine and Doxylamine-d5.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate Doxylamine from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Doxylamine: m/z 271.2 → 182.1[1]

      • Doxylamine-d5: m/z 276.2 → 187.2[1]

    • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Matrix Factor Assessment

The matrix factor is determined by comparing the peak area of an analyte in the presence of the matrix (post-extraction spike) with the peak area of the analyte in a neat solution at the same concentration.

  • Procedure:

    • Set A (Analyte in Neat Solution): Prepare a solution of Doxylamine-d5 in the mobile phase.

    • Set B (Analyte in Post-Extraction Spiked Matrix): Extract blank biological fluid using the chosen sample preparation method. Spike the resulting clean extract with the same concentration of Doxylamine-d5 as in Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculation:

      • Matrix Factor = (Peak Area of Doxylamine-d5 in Set B) / (Peak Area of Doxylamine-d5 in Set A)

      • A matrix factor of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The %CV of the matrix factor across different lots of the biological fluid should be ≤15%.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the matrix factor of Doxylamine-d5.

MatrixFactorWorkflow Experimental Workflow for Matrix Factor Assessment of Doxylamine-d5 cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation BlankMatrix Blank Biological Fluid (e.g., Plasma, Urine, Saliva) Extraction Sample Extraction (e.g., Protein Precipitation) BlankMatrix->Extraction ExtractedMatrix Cleaned Matrix Extract Extraction->ExtractedMatrix SpikedMatrix Post-Extraction Spiked Doxylamine-d5 (Set B) ExtractedMatrix->SpikedMatrix Spike with Doxylamine-d5 NeatSolution Doxylamine-d5 in Neat Solution (Set A) LCMS LC-MS/MS Analysis NeatSolution->LCMS SpikedMatrix->LCMS Calculation Calculate Matrix Factor LCMS->Calculation

Caption: Workflow for Matrix Factor Assessment.

References

stability testing guidelines for Doxylamine D5 in stock solutions and plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Doxylamine D5 as an internal standard in bioanalytical assays, understanding its stability profile in stock solutions and plasma is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of stability testing guidelines for this compound, supported by experimental data from studies on doxylamine and other relevant compounds.

Comparative Stability of this compound

While specific quantitative stability data for this compound is not extensively published, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxylamine in human plasma reported that the stability of the deuterated internal standard, this compound, was within the acceptable range.[1] Generally, for bioanalytical method validation, the stability of an analyte or internal standard is considered acceptable if the mean concentration of quality control (QC) samples at different stability conditions remains within ±15% of the nominal concentration.

Due to the structural similarity, the stability of this compound is expected to be comparable to that of non-deuterated doxylamine succinate. Studies on doxylamine succinate have demonstrated good short-term stability in solution. For instance, a high-performance liquid chromatography (HPLC) study showed that the short-term solution stability of doxylamine succinate (100 μg/ml) at 25 ± 2°C was between 98.82% and 101%.[2]

For comparative context, the stability of other antihistamines and their internal standards is also a key consideration. For example, a study on the antihistamine terfenadine using a deuterium-labeled internal standard demonstrated between-run and within-run precision and accuracy of quality control samples to be within 1.0-5.9% RSD and +1.7 to +6.3% RE, respectively, indicating good stability throughout the analytical process.[3]

The following tables summarize the stability data for Doxylamine and provide a framework for the expected stability of this compound.

Table 1: Stability of Doxylamine Succinate in Stock Solution
Stability ParameterStorage ConditionSolventConcentrationRecovery (%)Reference
Short-Term Stability25 ± 2°C for 24 hoursMobile Phase (Phosphate buffer pH 3.5 and methanol, 45:55 v/v)100 µg/mL98.82 - 101[2]
Table 2: General Acceptance Criteria for Analyte/Internal Standard Stability in Plasma
Stability TestStorage/Test ConditionAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw StabilityMinimum of 3 cycles from frozen to room temperature± 15%
Short-Term (Bench-Top) StabilityRoom temperature for a duration relevant to sample handling± 15%
Long-Term StabilityAt intended storage temperature (e.g., -20°C or -80°C) for the duration of the study± 15%

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. Below are protocols for key stability experiments.

Stock Solution Stability Protocol
  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Storage: Aliquot the stock solution into multiple vials and store them at various temperatures (e.g., room temperature, 2-8°C, and -20°C).

  • Analysis: At specified time intervals (e.g., 0, 24, 48 hours for short-term; 1, 2, 4 weeks for long-term), analyze the stored solutions against a freshly prepared stock solution.

  • Evaluation: Calculate the percentage recovery of the stored solutions relative to the fresh solution.

Plasma Stability Protocol (Freeze-Thaw, Short-Term, and Long-Term)
  • Sample Preparation: Spike blank plasma with this compound at low and high quality control (QC) concentrations.

  • Freeze-Thaw Stability:

    • Subject the QC samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted to room temperature.

    • After the final thaw, analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Thaw frozen QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, 24 hours) that simulates the expected sample handling time.

    • Analyze the samples after the specified duration.

  • Long-Term Stability:

    • Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6 months) throughout the expected duration of the study.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve and freshly thawed QC samples.

  • Evaluation: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for stability testing.

StabilityTestingWorkflow cluster_stock Stock Solution Stability cluster_plasma Plasma Stability cluster_ft Freeze-Thaw cluster_st Short-Term (Bench-Top) cluster_lt Long-Term stock_prep Prepare Stock Solution stock_store Store at Various Temperatures stock_prep->stock_store stock_analyze Analyze at Time Intervals stock_store->stock_analyze stock_eval Calculate % Recovery stock_analyze->stock_eval plasma_prep Spike Blank Plasma ft_cycle 3 Freeze-Thaw Cycles plasma_prep->ft_cycle st_thaw Thaw and Keep at RT plasma_prep->st_thaw lt_store Store at -20°C / -80°C plasma_prep->lt_store ft_analyze Analyze Samples ft_cycle->ft_analyze plasma_eval Compare to Nominal Concentration (±15%) ft_analyze->plasma_eval st_analyze Analyze Samples st_thaw->st_analyze st_analyze->plasma_eval lt_analyze Analyze at Time Intervals lt_store->lt_analyze lt_analyze->plasma_eval

Caption: Workflow for Stock Solution and Plasma Stability Testing.

Bioanalytical_Method_Validation_Workflow cluster_validation_assays Validation Assays cluster_stability Stability Tests start Start Bioanalytical Method Validation prep_samples Prepare Calibration Standards & QC Samples in Matrix start->prep_samples selectivity Selectivity prep_samples->selectivity accuracy_precision Accuracy & Precision prep_samples->accuracy_precision matrix_effect Matrix Effect prep_samples->matrix_effect recovery Recovery prep_samples->recovery stability Stability Assessment prep_samples->stability analysis LC-MS/MS Analysis selectivity->analysis accuracy_precision->analysis matrix_effect->analysis recovery->analysis freeze_thaw Freeze-Thaw stability->freeze_thaw bench_top Bench-Top stability->bench_top long_term Long-Term stability->long_term freeze_thaw->analysis bench_top->analysis long_term->analysis data_processing Data Processing & Evaluation analysis->data_processing report Validation Report data_processing->report

Caption: Bioanalytical Method Validation Workflow Incorporating Stability Assessment.

References

A Comparative Guide to Doxylamine D5 and Other Deuterated Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and bioequivalence studies, the precision of analytical methods is paramount. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust and reliable quantification of analytes in complex biological matrices. This guide provides a detailed comparison of Doxylamine D5 with other commonly used deuterated internal standards for antihistamines, namely Desloratadine D5, Cetirizine D4, and Diphenhydramine D5. The comparison is based on published experimental data from various validation studies.

Performance Characteristics of Deuterated Internal Standards

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and not suffer from isotopic interference. Deuterated standards are considered the gold standard as their physicochemical properties are nearly identical to their non-deuterated counterparts. The following tables summarize the performance characteristics of this compound and other deuterated internal standards based on validated LC-MS/MS methods.

Table 1: Performance Summary of this compound
ParameterPerformance MetricSource
Linearity (Range)0.500–200 ng/mL[1][2]
Correlation Coefficient (r²)≥ 0.99[1][2]
Accuracy (%RE)-10.6% to 3.7%[1]
Precision (%CV)< 6.6%
Extraction Recovery97.7%
Matrix EffectNot explicitly quantified, but selectivity was acceptable
Table 2: Performance Summary of Desloratadine D5
ParameterPerformance MetricSource
Linearity (Range)5.0–5000.0 pg/mL
Correlation Coefficient (r²)≥ 0.9994
Accuracy (% Nominal)99.5% to 104.8%
Precision (%CV)0.7% to 2.7%
Extraction Recovery92.5%
Matrix EffectSignificantly reduced, with %CV at LQC and HQC of 2.0% and 0.9% for the analyte
Table 3: Performance Summary of Cetirizine D4
ParameterPerformance MetricSource
Linearity (Range)Not explicitly stated, but calibration curves were used
Correlation Coefficient (r²)Not explicitly stated
AccuracyNot explicitly stated
Precision (%RSD)< 12% for the overall method
Extraction Recovery70.5% to 120.0% for the overall method
Matrix EffectNot explicitly stated, but the method was selective

Note: Detailed quantitative data for some performance parameters of Cetirizine D4 were not available in the searched literature.

Table 4: Performance Summary of Diphenhydramine D5

Specific validation data for an LC-MS/MS method using Diphenhydramine D5 as the internal standard was not prominently available in the searched literature. The available methods for diphenhydramine quantification often utilized other internal standards. However, the general principles of using a deuterated internal standard suggest that its performance would be comparable to the other deuterated standards listed above in terms of improving precision and accuracy by compensating for variability in sample preparation and instrument response.

Experimental Protocols

The following sections detail the experimental methodologies for the quantification of Doxylamine and Desloratadine using their respective deuterated internal standards.

LC-MS/MS Method for Doxylamine in Human Plasma
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, an appropriate amount of this compound internal standard solution is added, followed by 300 µL of acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Chromatography:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of Mobile Phase A (e.g., methanol) and Mobile Phase B (e.g., 20 mM ammonium acetate with 0.2% formic acid in water).

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Doxylamine: m/z 271.0 → 182.0

      • This compound: m/z 276.2 → 187.3

LC-MS/MS Method for Desloratadine in Human Plasma
  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatography:

    • Column: Hypurity Advance C18 column (50 x 4.6 mm, 5 µm) or Xbridge C18 column (50 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 10 mM ammonium formate and methanol (20:80, v/v).

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: ESI in positive ion mode.

    • MRM Transitions:

      • Desloratadine: m/z 311.2 → 259.2

      • Desloratadine D5: m/z 316.2 → 264.3

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logical relationship in using a deuterated internal standard for quantitative analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of an analyte using a deuterated internal standard.

Logical_Relationship Analyte Analyte (e.g., Doxylamine) Sample_Variability Sample Preparation Variability (e.g., Extraction Loss, Pipetting Errors) Analyte->Sample_Variability Instrument_Variability Instrumental Variability (e.g., Injection Volume, Ion Suppression) Analyte->Instrument_Variability IS Internal Standard (e.g., this compound) IS->Sample_Variability IS->Instrument_Variability Peak_Area_Ratio Peak Area Ratio (Analyte / IS) Sample_Variability->Peak_Area_Ratio Compensated by IS Instrument_Variability->Peak_Area_Ratio Compensated by IS Accurate_Quantification Accurate & Precise Quantification Peak_Area_Ratio->Accurate_Quantification

Caption: Logical relationship demonstrating how a deuterated internal standard compensates for analytical variability.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of doxylamine in biological matrices, demonstrating excellent performance in terms of linearity, accuracy, precision, and recovery. When compared to other deuterated internal standards for similar antihistamines, such as Desloratadine D5, it exhibits comparable performance, underscoring the value of using stable isotope-labeled standards in bioanalytical method development. The near-identical physicochemical properties of deuterated standards to their parent compounds ensure they effectively compensate for variations during sample processing and analysis, leading to highly accurate and precise results. The choice of a specific deuterated internal standard will ultimately depend on the specific analyte being quantified, but the data presented here supports the continued use of this compound as a gold standard for doxylamine bioanalysis.

References

Evaluating Doxylamine D5 Versus a Structural Analog Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of doxylamine in biological matrices is critical for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Doxylamine D5, and a structural analog internal standard for the quantification of doxylamine.

The Critical Role of the Internal Standard

An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, before sample processing. Its purpose is to compensate for variability during sample preparation, injection, and ionization in the mass spectrometer.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar variations, thus providing a stable reference for accurate quantification.[2]

There are two primary types of internal standards used in LC-MS applications:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is a deuterated form of doxylamine.

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but with a different molecular weight. A common structural analog for doxylamine is diphenhydramine.

Performance Comparison: this compound vs. Structural Analog

Stable isotope-labeled internal standards like this compound are widely considered the gold standard in quantitative bioanalysis.[2] This is because their physicochemical properties are nearly identical to the analyte, leading to co-elution and similar behavior during extraction and ionization.[1] This minimizes variability and provides more accurate and precise results, especially in complex biological matrices where matrix effects can be significant.[3]

Structural analogs, while a viable alternative when SILs are unavailable or cost-prohibitive, have different chemical and physical properties. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in inadequate compensation for analytical variability, potentially compromising the accuracy of the results.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using this compound and a structural analog (Diphenhydramine) as internal standards for the quantification of doxylamine.

Table 1: Performance Data for an LC-MS/MS Method Using this compound Internal Standard

ParameterPerformance
Linearity Range0.500 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.500 ng/mL
Intra-batch Precision (%CV)
0.500 ng/mL (LLOQ)5.4%
1.00 ng/mL (Low QC)4.6%
10.0 ng/mL (Medium QC)3.2%
160 ng/mL (High QC)2.5%
Inter-batch Precision (%CV)
0.500 ng/mL (LLOQ)6.6%
1.00 ng/mL (Low QC)5.3%
10.0 ng/mL (Medium QC)4.1%
160 ng/mL (High QC)3.9%
Accuracy (%RE)
0.500 ng/mL (LLOQ)-2.7% to 0.1%
1.00 ng/mL (Low QC)-10.6% to 3.7%
10.0 ng/mL (Medium QC)-4.5% to 1.3%
160 ng/mL (High QC)-3.4% to 0.6%
Extraction RecoveryDoxylamine: 94.6% - 99.6% this compound: 97.7%

Table 2: Performance Data for an HPLC-DAD Method Using Diphenhydramine Internal Standard

ParameterPerformance
Linearity Range100 - 1400 ng/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (%RSD)
100 ng/mL0.82% (Enantiomer 1), 0.95% (Enantiomer 2)
800 ng/mL0.55% (Enantiomer 1), 0.68% (Enantiomer 2)
1400 ng/mL0.41% (Enantiomer 1), 0.53% (Enantiomer 2)
Inter-day Precision (%RSD)
100 ng/mL1.12% (Enantiomer 1), 1.25% (Enantiomer 2)
800 ng/mL0.78% (Enantiomer 1), 0.91% (Enantiomer 2)
1400 ng/mL0.63% (Enantiomer 1), 0.77% (Enantiomer 2)
Accuracy (%Recovery)
100 ng/mL98.7% (Enantiomer 1), 99.1% (Enantiomer 2)
800 ng/mL101.2% (Enantiomer 1), 100.8% (Enantiomer 2)
1400 ng/mL100.5% (Enantiomer 1), 100.2% (Enantiomer 2)
Extraction Recovery94.5% - 104.7%

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Doxylamine in Human Plasma Using this compound

This protocol is based on a validated method for the bioequivalence study of doxylamine succinate tablets.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of this compound working solution (100 ng/mL).

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu LC-30AD system

  • Column: Agilent ZORBAX SB-C18 column (2.1 × 50 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is used.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: AB Sciex Triple Quad™ 5500

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Doxylamine: m/z 271.2 → 182.2

    • This compound: m/z 276.2 → 187.2

Key Experiment: Chiral Separation of Doxylamine Enantiomers in Rat Plasma Using Diphenhydramine as Internal Standard

This protocol is based on a method for the chiral separation and quantification of doxylamine enantiomers.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of rat plasma, add 20 µL of diphenhydramine hydrochloride working solution (10 µg/mL).

  • Add 1 mL of n-hexane.

  • Vortex for 2 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UFLC-DAD Conditions:

  • LC System: Shimadzu UFLC system

  • Column: Chiralcel OD-H column (250 × 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane : isopropanol : diethylamine (85 : 15 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 220 nm

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Internal_Standard_Selection_Logic start Start: Need for Quantitative Bioanalysis is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound) Available? start->is_sil_available use_sil Use SIL Internal Standard (this compound) is_sil_available->use_sil Yes is_analog_available Is a Suitable Structural Analog Internal Standard (e.g., Diphenhydramine) Available? is_sil_available->is_analog_available No end_sil Optimal Accuracy and Precision use_sil->end_sil use_analog Use Structural Analog Internal Standard is_analog_available->use_analog Yes re_evaluate Re-evaluate Method or Synthesize Standard is_analog_available->re_evaluate No end_analog Acceptable Performance, Requires Thorough Validation of Matrix Effects use_analog->end_analog

Caption: Decision workflow for internal standard selection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction injection Inject Extract into LC-MS/MS System extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration (Analyte and IS) detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quantification Quantify Analyte Concentration using Calibration Curve ratio->quantification

Caption: General experimental workflow for LC-MS/MS bioanalysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of doxylamine, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. The near-identical physicochemical properties of this compound to the native analyte ensure superior compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision.

While a structural analog internal standard like diphenhydramine can be employed, it necessitates a more rigorous validation to ensure it adequately tracks the analyte's behavior throughout the analytical process. For researchers and drug development professionals requiring the highest level of data integrity, this compound represents the optimal choice for an internal standard in the bioanalysis of doxylamine.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Doxylamine D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes in biological matrices is fundamental to the integrity of pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust bioanalytical methods. This guide provides an objective comparison of an analytical method using a stable isotope-labeled (SIL) internal standard, Doxylamine D5, against alternative analytical approaches for the quantification of doxylamine.

The use of a SIL internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[1][2]

This guide will present supporting experimental data from a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method using this compound and compare its performance with other analytical techniques.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of a validated LC-MS/MS method utilizing this compound as an internal standard against other reported methods for doxylamine quantification in human plasma.

Table 1: Performance Characteristics of an LC-MS/MS Method with this compound Internal Standard [3]

ParameterPerformance Metric
Linearity Range 0.500 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.500 ng/mL
Intra-batch Precision (%CV) ≤ 6.6%
Inter-batch Precision (%CV) < 5.4%
Intra-batch Accuracy (%RE) -2.7% to 0.1%
Inter-batch Accuracy (%RE) -10.6% to 3.7%
Extraction Recovery (Doxylamine) 94.6% - 99.6%
Extraction Recovery (this compound) 97.7%

Table 2: Comparison with Alternative Analytical Methods

MethodInternal StandardLinearity RangeLLOQ/LODMatrixReference
LC-MS/MS This compound0.500 - 200 ng/mL0.500 ng/mLHuman Plasma
UPLC-MS/MS Deuterium-labeled IS1.0 - 300.0 ng/mL1.0 ng/mLHuman Plasma
Chiral UFLC-DAD Diphenhydramine HCl100 - 1400 ng/mLNot SpecifiedRat Plasma
HPLC-UV Not SpecifiedNot Specified~5 ng/mL (LOD)Human Plasma
GLC/MS Not SpecifiedNot SpecifiedNot SpecifiedModel Solutions

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method is designed for the quantitative determination of doxylamine in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 10,000 g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a 96-well plate.

  • Add 150 µL of 90% acetonitrile and vortex before injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • LC System: QTRAP 5500 tandem mass spectrometer.

  • Mobile Phase A: Methanol.

  • Mobile Phase B: 20 mM ammonium acetate with 0.2% formic acid in water.

  • Elution: Gradient elution.

  • Flow Rate: 0.6 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Doxylamine: m/z 271.0 → 182.0.

    • This compound (IS): m/z 276.2 → 187.3.

Alternative Method: Chiral UFLC with Diode Array Detection (DAD)

This method is designed for the separation and quantification of doxylamine enantiomers in rat plasma.

1. Sample Preparation (Protein Precipitation):

  • Plasma samples are extracted with acetonitrile.

2. Liquid Chromatography Conditions:

  • Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate).

  • Mobile Phase: 20 mM ammonium bicarbonate buffer and acetonitrile (65:35 v/v) with 0.15% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 220 nm.

  • Internal Standard: Diphenhydramine hydrochloride.

Visualizing the Cross-Validation Workflow

Cross-validation is a formal process to demonstrate that two different analytical methods yield comparable results. This is crucial when transferring a method between laboratories or when comparing a new method to an established one.

Caption: A typical workflow for the cross-validation of two analytical methods.

Signaling Pathway of Doxylamine Metabolism

Understanding the metabolic pathway of doxylamine is crucial for identifying potential interferences and ensuring the selectivity of the analytical method.

G Doxylamine Doxylamine N_Desmethyl N-Desmethyldoxylamine Doxylamine->N_Desmethyl CYP450 N_Oxide Doxylamine N-Oxide Doxylamine->N_Oxide FMOs Glucuronide Glucuronide Conjugates Doxylamine->Glucuronide UGTs N_Didesmethyl N,N-Didesmethyldoxylamine N_Desmethyl->N_Didesmethyl CYP450 N_Desmethyl->Glucuronide UGTs

Caption: Simplified metabolic pathway of Doxylamine.

References

Inter-Laboratory Comparison of Doxylamine Quantification Utilizing Doxylamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of doxylamine in human plasma, with a specific focus on the use of its deuterated internal standard, Doxylamine-d5. The data and protocols presented are compiled from various validated bioanalytical methods to assist laboratories in establishing and evaluating their own assays. The use of a stable isotope-labeled internal standard like Doxylamine-d5 is a critical component in modern bioanalytical assays, ensuring high accuracy and precision by correcting for variability in sample processing and instrument response.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of published LC-MS/MS methods for the quantification of doxylamine using Doxylamine-d5. This data facilitates a comparison of linearity, sensitivity, and precision across different laboratory validations.

ParameterMethod 1Method 2
Linearity Range 0.500 - 200 ng/mL[1][2]1.0 - 300.0 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.500 ng/mL[1][2]1.0 ng/mL
Intra-batch Precision (%CV) < 5.0%0.9 - 12.7%
Inter-batch Precision (%CV) < 8.0%1.1 - 7.9%
Intra-batch Accuracy (% Nominal) Not explicitly stated96.4 - 113.7%
Inter-batch Accuracy (% Nominal) Not explicitly stated102.8 - 108.8%
Internal Standard Doxylamine-d5Doxylamine-d5

Featured Experimental Protocols

Below are detailed methodologies from validated studies for the quantification of doxylamine in human plasma using LC-MS/MS with Doxylamine-d5 as the internal standard.

Method 1: Protein Precipitation Protocol

This protocol is adapted from a study that developed a simple and rapid LC-MS/MS method for a bioequivalence study.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (Doxylamine-d5).

  • Precipitate proteins by adding a sufficient volume of cold acetonitrile.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 5500).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Doxylamine: m/z 271.0 → 182.0

    • Doxylamine-d5: m/z 276.2 → 187.3

  • Mobile Phase:

    • Mobile Phase A: Methanol.

    • Mobile Phase B: 20 mM ammonium acetate with 0.2% formic acid in water.

  • Elution: A gradient elution at a flow rate of 0.6 mL/min.

Method 2: Solid-Phase Extraction (SPE) Protocol

This protocol is based on a study assessing the pharmacokinetic dose proportionality of doxylamine.

1. Sample Preparation:

  • Condition a solid-phase extraction (SPE) plate or cartridge.

  • Load 150 µL of the plasma sample, which has been spiked with Doxylamine-d5 internal standard.

  • Wash the SPE material to remove interfering substances.

  • Elute the analyte and internal standard from the SPE material.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQ MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Doxylamine: Specific m/z transitions were not detailed in the abstract but would be determined by infusing the reference standard.

    • Doxylamine-d5: Specific m/z transitions were not detailed in the abstract but would be determined by infusing the reference standard.

  • Mobile Phase:

    • A gradient elution using 0.1% formic acid in acetonitrile and 0.1% formic acid in water.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of doxylamine in a bioanalytical laboratory, from sample reception to final data reporting.

Doxylamine_Quantification_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Reception Sample Reception (Plasma Samples) Sample_Login Sample Login & Accessioning Sample_Reception->Sample_Login Sample_Storage Storage (-20°C or -80°C) Sample_Login->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking (Doxylamine-d5) Sample_Thawing->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation or SPE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Integration LC_MS_Analysis->Data_Processing Concentration_Calc Concentration Calculation Data_Processing->Concentration_Calc Data_Review Data Review & QC Check Concentration_Calc->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: Bioanalytical workflow for doxylamine quantification.

References

The Gold Standard in Bioanalysis: Justifying the Use of Doxylamine D5 Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Doxylamine D5, and alternative, non-isotopically labeled standards for the quantification of the antihistamine, Doxylamine. Through experimental data and detailed protocols, we will demonstrate the unequivocal advantages of employing this compound for enhanced accuracy and robustness in bioanalytical methods.

The Imperative for a Reliable Internal Standard

The primary role of an internal standard in LC-MS/MS analysis is to compensate for the analytical variability inherent in sample preparation and instrument response. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry allows for accurate normalization of the analyte's signal, thereby mitigating the impact of matrix effects and ensuring precise quantification.[1][2] Stable isotope-labeled standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, differing only in mass.[3][4]

This compound: A Superior Analytical Tool

This compound is a deuterated form of Doxylamine, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical. This near-perfect analogy translates into significant analytical advantages over structural analogs, such as diphenhydramine, which, despite being structurally similar, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[5]

Comparative Performance Data

The superiority of this compound as an internal standard is evident in the validation data from bioanalytical methods. The following table summarizes typical performance data for an LC-MS/MS method for Doxylamine in human plasma using this compound as the internal standard, contrasted with a method employing a structural analog.

Performance MetricDoxylamine with this compound Internal StandardDoxylamine with Structural Analog Internal Standard (e.g., Diphenhydramine)
Intra-day Precision (%CV) < 6.6%≤ 10%
Inter-day Precision (%CV) < 5.4%≤ 10%
Accuracy (%RE) -2.7% to 0.1%Within ±15% (Typical requirement)
Extraction Recovery Consistent and comparable to analyte (97.7%)Can be variable and different from analyte
Matrix Effect Effectively compensatedPotential for differential matrix effects
Linearity (r²) > 0.99> 0.995

Data for this compound is derived from a validated LC-MS/MS method in human plasma. Data for the structural analog is based on a validated UFLC-DAD method for chiral separation of doxylamine enantiomers in rat plasma using diphenhydramine as the internal standard. While not a direct comparison for achiral analysis, it provides a relevant benchmark.

The tighter precision (lower %CV) and higher accuracy (closer to 100%) observed with this compound underscore its ability to more effectively correct for analytical variability.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable bioanalytical data. The following is a detailed methodology for the quantification of Doxylamine in human plasma using this compound as an internal standard.

I. Sample Preparation
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., 200 ng/mL in methanol) to each tube, except for the blank sample.

  • Vortex briefly.

  • Add 400 µL of methanol to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

II. LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex QTRAP 5500 or equivalent

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.6 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-1.5 min: 10-90% B

    • 1.5-2.0 min: 90% B

    • 2.0-2.1 min: 90-10% B

    • 2.1-3.0 min: 10% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Doxylamine: m/z 271.0 → 182.0

    • This compound: m/z 276.2 → 187.3

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Protein Precipitation (Methanol) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for Doxylamine analysis.

G Analyte Doxylamine (Analyte) Variability Analytical Variability (Extraction, Matrix Effects, Injection) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Analyte/IS Ratio Variability->Ratio Correction Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of internal standard correction.

Conclusion

The use of a stable isotope-labeled internal standard like this compound provides a significant and quantifiable improvement in the accuracy and precision of bioanalytical methods for Doxylamine. Its ability to closely mimic the behavior of the native analyte throughout the analytical process ensures robust and reliable data, which is essential for regulated research and development. While structural analogs can be employed, they introduce a greater potential for analytical error due to differences in physicochemical properties. For researchers and scientists who demand the highest level of data integrity, this compound is the unequivocally superior choice for an internal standard in the bioanalysis of Doxylamine.

References

A Head-to-Head Battle for Bioanalysis: Protein Precipitation vs. Solid-Phase Extraction for Doxylamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two prevalent sample preparation techniques for the accurate analysis of doxylamine and its deuterated internal standard, Doxylamine D5, using LC-MS/MS.

For researchers and scientists in the fast-paced world of drug development and bioanalysis, the choice of sample preparation method is a critical decision that directly impacts data quality, throughput, and cost. When analyzing small molecules like the antihistamine doxylamine in complex biological matrices such as plasma, two techniques have emerged as common workhorses: protein precipitation (PPT) and solid-phase extraction (SPE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

Experimental Protocols

A detailed understanding of the methodologies is crucial for a fair comparison. Below are representative protocols for both protein precipitation and a general solid-phase extraction procedure for the analysis of doxylamine and its internal standard, this compound, in human plasma.

Protein Precipitation Protocol

This protocol is based on a validated LC-MS/MS method for the determination of doxylamine in human plasma.[1][2]

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of this compound working solution to each plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

Generic Solid-Phase Extraction (SPE) Protocol

As a direct comparative study for doxylamine was not found, a generic SPE protocol commonly used for the extraction of basic drugs from plasma is presented below. This protocol would require optimization for doxylamine analysis.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or cation exchange sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol and a small amount of acid or base).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Performance Data: A Quantitative Comparison

The following table summarizes the key performance parameters for the protein precipitation method for doxylamine analysis. While direct comparative data for an SPE method for doxylamine is not available in the cited literature, general characteristics of SPE performance are included for a qualitative comparison.

Performance ParameterProtein Precipitation (Doxylamine)Solid-Phase Extraction (General)
Extraction Recovery 94.6% - 99.6%[1]Generally high, but analyte and sorbent dependent.
Matrix Effect Negligible[1]Generally lower than PPT due to more effective removal of matrix components.
Process Efficiency High throughput, simple, and fast.More time-consuming and complex due to multiple steps.
Cost per Sample Lower (fewer reagents and consumables).Higher (cost of SPE cartridges).
Method Development Minimal development time.Requires more extensive method development and optimization.
Cleanliness of Extract Less clean, higher levels of endogenous components.Cleaner extracts, leading to potentially longer column life and reduced instrument maintenance.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both protein precipitation and solid-phase extraction.

Protein_Precipitation_Workflow Start Plasma Sample + this compound Add_ACN Add Acetonitrile Start->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Protein Precipitation Workflow

SPE_Workflow Start Plasma Sample + this compound Load Load Sample Start->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow

Discussion and Conclusion

The choice between protein precipitation and solid-phase extraction for doxylamine analysis is a trade-off between speed and simplicity versus cleanliness of the final extract.

Protein precipitation offers a rapid, cost-effective, and high-throughput method that requires minimal method development. For doxylamine, a validated method using protein precipitation has demonstrated excellent recovery and negligible matrix effects, making it a highly attractive option, particularly in discovery and high-throughput screening environments.

Solid-phase extraction , on the other hand, is generally recognized for its ability to provide cleaner extracts by more effectively removing interfering matrix components such as phospholipids. This can lead to improved long-term instrument performance, reduced ion suppression, and potentially lower limits of quantification. However, SPE methods are typically more labor-intensive, costly, and require more significant upfront method development.

Recommendation:

For routine, high-throughput analysis of doxylamine where a validated protein precipitation method has been shown to meet the required sensitivity and accuracy with minimal matrix effects, protein precipitation is a highly efficient and cost-effective choice . The simplicity and speed of this method are significant advantages in a production environment.

However, if matrix effects are a concern, or if the utmost sensitivity is required, solid-phase extraction should be considered . The investment in method development for SPE can pay dividends in the form of cleaner chromatograms, enhanced robustness of the analytical method, and prolonged instrument health.

Ultimately, the optimal choice will depend on the specific requirements of the assay, the available resources, and the desired balance between throughput and data quality. It is always recommended to perform a thorough method validation to ensure the chosen sample preparation technique meets the specific needs of the bioanalytical study.

References

Safety Operating Guide

Proper Disposal of Doxylamine D5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Doxylamine D5 is a critical aspect of laboratory operations, safeguarding both personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard and Safety Information

This compound succinate is classified as harmful if swallowed, and may cause skin and eye irritation.[1][2] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its physical and chemical properties.

PropertyValueReference
Physical State Solid (White to off-white)[1]
Solubility Soluble in water[1]
Melting Point 103 - 108 °C (217 - 228 °F)[1]
Hazard Class Acute toxicity, Oral (Category 4)
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel. The following protocol outlines the necessary steps for compliant disposal.

1. Personal Protective Equipment (PPE) and a Designated Area: Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. All waste handling should be performed in a designated area, preferably within a laboratory fume hood to avoid inhalation of any dust particles.

2. Waste Segregation: Segregate this compound waste at the point of generation. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated lab consumables (e.g., weighing paper, pipette tips, gloves).

  • Liquid Waste: Solutions containing this compound.

Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.

3. Containerization:

  • Solid Waste: Place all solid this compound waste into a clearly labeled, sealed, and leak-proof container. The container should be compatible with the chemical and marked as "Hazardous Waste: this compound."

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. The container should be clearly labeled with "Hazardous Waste: this compound" and an approximate concentration.

4. Labeling and Storage: All waste containers must be clearly labeled with the contents ("this compound Waste"), the associated hazards (e.g., "Acutely Toxic"), and the date of accumulation. Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

5. Professional Disposal: The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. These services are equipped to handle and dispose of pharmaceutical waste in accordance with federal, state, and local regulations. Most pharmaceutical waste is treated by incineration at a licensed facility.

6. Accidental Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to soak up the solution and place it in the designated waste container. Clean the spill area thoroughly with soap and water.

7. Regulatory Compliance: Be aware of and adhere to all relevant regulations from bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), as well as any state-specific requirements for pharmaceutical waste disposal. Improper disposal can lead to environmental contamination and significant legal penalties.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DoxylamineD5_Disposal_Workflow Start Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Solid & Liquid) PPE->Segregate Containerize_Solid Containerize Solid Waste (Labeled, Sealed Container) Segregate->Containerize_Solid Containerize_Liquid Containerize Liquid Waste (Labeled, Sealed Container) Segregate->Containerize_Liquid Store Store Securely in Designated Area Containerize_Solid->Store Containerize_Liquid->Store Disposal_Service Contact Licensed Professional Waste Disposal Service Store->Disposal_Service End Compliant Disposal Disposal_Service->End

Caption: Workflow for the proper disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxylamine D5
Reactant of Route 2
Doxylamine D5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.